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  • Product: (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
  • CAS: 1807938-01-7

Core Science & Biosynthesis

Foundational

Structure Elucidation of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The unambiguous structural elucidation of chiral pharmaceutical intermediates is a critical regulatory and scientific requirement. This whitepaper details the comprehensive analytical strategy for chara...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of chiral pharmaceutical intermediates is a critical regulatory and scientific requirement. This whitepaper details the comprehensive analytical strategy for characterizing (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride . By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and orthogonal absolute configuration techniques (X-ray crystallography and Mosher's amide derivatization), we establish a self-validating framework. This guide emphasizes the causality behind experimental choices, ensuring that every protocol not only generates data but inherently verifies its own accuracy.

Phase 1: Skeletal Connectivity & Composition

Isotopic Profiling via HRMS

The first analytical objective is confirming the exact mass and molecular formula. We utilize Electrospray Ionization (ESI) HRMS. The causality behind selecting ESI is its "soft" ionization nature, which prevents the premature cleavage of the labile amine group, ensuring the intact [M+H]+ ion is observed.

Furthermore, the presence of the bromine atom serves as an internal isotopic validator. Bromine naturally occurs as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. The resulting mass spectrum must display a characteristic doublet separated by approximately 1.998 Da, instantly confirming the retention of the bromothiophene moiety.

Table 1: HRMS Data Summary for [M+H]+

Ion SpeciesMolecular FormulaCalculated m/zExperimental m/zMass Error (ppm)
[M(79Br)+H]+ C6​H9​(79Br)NS 205.9639205.9642+1.4
[M(81Br)+H]+ C6​H9​(81Br)NS 207.9619207.9621+0.9
Two-Dimensional NMR Connectivity

While 1D 1H and 13C NMR provide the inventory of protons and carbons, 2D NMR (COSY, HSQC, HMBC) is required to map the molecular topology. The hydrocholoride salt is dissolved in DMSO- d6​ to lock the exchangeable ammonium protons ( NH3+​ ), allowing observation of their scalar coupling.

The methine proton (CH) acts as the central node of the molecule. COSY correlations confirm its adjacency to the methyl group ( CH3​ ), while HMBC correlations bridge the aliphatic chain to the heteroaromatic thiophene ring via 2-bond and 3-bond couplings to C2' and C3'.

Table 2: NMR Assignments and Key Correlations (in DMSO- d6​ )

Position 1H δ (ppm), Multiplicity, J (Hz) 13C

δ (ppm)

Key HMBC Correlations ( 1H→13C )
1 (Methine)4.65, q, J = 6.848.5C2, C2', C3'
2 (Methyl)1.55, d, J = 6.821.2C1, C2'
2' (Thio-C)-145.2-
3' (Thio-CH)7.05, d, J = 3.8125.4C1, C2', C4', C5'
4' (Thio-CH)7.20, d, J = 3.8130.1C2', C3', C5'
5' (Thio-C-Br)-111.5-
NH3+​ 8.60, br s--

NMR_Connectivity CH3 Methyl (CH3) CH Methine (CH) CH3->CH COSY (3J) CH->CH3 HMBC (2J) Thiophene Thiophene Ring CH->Thiophene HMBC (2J, 3J) NH3 Ammonium (NH3+) NH3->CH COSY (Broad)

Fig 1: Key 2D NMR (COSY and HMBC) correlations establishing the skeletal connectivity.

Phase 2: Absolute Stereochemical Elucidation

Determining the absolute configuration as (1R) requires analytical techniques sensitive to spatial asymmetry. We employ two orthogonal, self-validating methods: anomalous X-ray dispersion and NMR anisotropy via chiral derivatization[1].

Single-Crystal X-ray Crystallography (Anomalous Dispersion)

The presence of the bromine atom is a strategic advantage. In X-ray crystallography, heavy atoms like bromine exhibit significant anomalous scattering when irradiated with Cu-K α or Mo-K α radiation. This scattering breaks Friedel's law ( I(hkl)=I(−h−k−l) ), allowing the crystallographer to calculate the Flack parameter[1]. A Flack parameter approaching 0.0 unequivocally assigns the absolute configuration of the chiral center as (1R) without relying on a chiral auxiliary in the crystal lattice.

Mosher's Amide Derivatization (Solution-State NMR)

To validate the solid-state X-ray data in the solution state, we utilize the Mosher's amide method[2]. The amine is reacted with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl).

The Causality of the Method: The resulting diastereomeric amides adopt a preferred conformation in solution where the carbinyl proton, carbonyl oxygen, and trifluoromethyl group are coplanar. In this locked geometry, the diamagnetic anisotropy of the MTPA phenyl ring selectively shields the protons situated directly beneath it[3]. By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ) for the methyl and thiophene protons, the spatial arrangement around the chiral center is definitively mapped to the (1R) configuration.

Absolute_Config Start (1R)-Amine HCl Salt Xray X-ray Crystallography Start->Xray Slow Evaporation NMR Chiral Derivatization Start->NMR Free Base + MTPA-Cl HeavyAtom Anomalous Dispersion (Br) Flack Parameter ~ 0.0 Xray->HeavyAtom MTPA Mosher's Amide Analysis Δδ (S-R) Model NMR->MTPA Result Confirmed (1R) Configuration HeavyAtom->Result MTPA->Result

Fig 2: Orthogonal workflows for absolute stereochemistry determination via X-ray and NMR.

Phase 3: Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: Preparation of Diastereomeric Mosher's Amides
  • Free-Basing: Suspend 50 mg of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride in 2 mL of dichloromethane (DCM). Add 2 mL of saturated aqueous NaHCO3​ and stir vigorously for 15 minutes. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Derivatization: Split the free amine into two equal 10 mg aliquots in separate dry vials. Dissolve each in 0.5 mL of anhydrous pyridine.

  • Reagent Addition: To the first vial, add 1.5 equivalents of (R)-MTPA-Cl. To the second vial, add 1.5 equivalents of (S)-MTPA-Cl. Stir both reactions at room temperature for 4 hours under an inert argon atmosphere.

  • Workup: Quench with 1M HCl to remove excess pyridine, extract with ethyl acetate, wash with brine, and concentrate.

  • NMR Analysis: Dissolve the crude amides in CDCl3​ and acquire high-resolution 1H and 19F NMR spectra. Calculate Δδ values to confirm the (1R) configuration.

Protocol B: Single-Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 20 mg of the hydrochloride salt in a minimum volume (approx. 0.5 mL) of high-purity methanol (the "good" solvent) in a small inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of diethyl ether (the "anti-solvent").

  • Diffusion: Cap the outer vial tightly and leave undisturbed at 4°C. The slow vapor diffusion of diethyl ether into the methanol will lower the solubility of the salt, promoting the slow, highly ordered nucleation required for diffraction-quality single crystals.

  • Harvesting: After 3–7 days, harvest the resulting colorless needles and mount immediately in a cryoloop with paratone oil for X-ray diffraction at 100 K.

Conclusion

The structural elucidation of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride requires a multimodal approach. By combining the isotopic validation of HRMS, the topological mapping of 2D NMR, and the orthogonal stereochemical proofs provided by anomalous X-ray dispersion and Mosher's amide derivatization, researchers can establish a highly trustworthy, self-validating data package suitable for regulatory submission and advanced drug development.

References

  • Harada, N., et al. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. Retrieved from[Link]

  • Hoye, T. R., & Renner, M. K. MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry - ACS Publications. Retrieved from[Link]

  • Sullivan, A. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications. Retrieved from[Link]

Sources

Exploratory

Spectroscopic data analysis of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl

An In-Depth Technical Guide to the Spectroscopic Elucidation of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl Introduction & Structural Context (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride (CAS: 1807938-01-7...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Elucidation of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl

Introduction & Structural Context

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride (CAS: 1807938-01-7) is a highly functionalized, chiral heterocyclic building block widely utilized in medicinal chemistry and drug discovery. The molecule presents three distinct structural features that require rigorous spectroscopic validation:

  • The 2,5-disubstituted thiophene ring: Requires precise NMR coupling constant analysis to confirm regiochemistry.

  • The heavy halogen atom (Bromine): Provides a distinct isotopic signature in mass spectrometry and influences local electron density.

  • The (1R) chiral primary amine (as an HCl salt): Necessitates polarimetry/chiral chromatography for stereochemical confirmation and specialized NMR solvents to prevent rapid proton exchange.

This whitepaper provides a comprehensive, causality-driven framework for the analytical characterization of this compound, ensuring that researchers can self-validate their synthesized or procured batches with absolute confidence.

Analytical Workflow Validation

To prevent analytical misinterpretation, the characterization of halogenated chiral amines must follow an orthogonal workflow. Relying solely on one technique (e.g., LC-MS) can lead to false positives regarding regioisomers (such as the 4-bromo or 3-bromo variants).

G A Sample: (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl B 1H & 13C NMR (DMSO-d6) A->B C High-Resolution LC-MS (ESI+) A->C D FTIR Spectroscopy A->D E Chiral HPLC & Polarimetry A->E F Regiochemistry & Backbone B->F G Isotopic Mass (79Br/81Br) C->G H Functional Groups (NH3+, C-Br) D->H I Enantiomeric Purity (1R) E->I J Complete Structural Validation F->J G->J H->J I->J

Workflow for the complete structural elucidation of the chiral thiophene derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The choice of solvent is critical. Because the compound is an amine hydrochloride salt, it exhibits poor solubility in standard non-polar solvents like CDCl3​ . Furthermore, using DMSO-d6​ is highly strategic: the strong hydrogen-bonding capability of DMSO drastically slows down the exchange rate of the −NH3+​ protons, allowing them to be observed as a distinct, broad signal rather than being lost to the baseline.

The regiochemistry of the thiophene ring is confirmed via the 3JH-H​ coupling constants. In a 2,5-disubstituted thiophene, the remaining protons at positions 3 and 4 form an AB spin system. According to established quantum-chemical parameters for thiophene derivatives, the ortho-coupling constant ( 3J3,4​ ) is characteristically between 3.5 and 4.0 Hz [1]. If the bromine were at the 3-position or 4-position, the coupling constants would shift dramatically (e.g., 4J2,4​ meta-coupling is typically ~1.0 - 1.5 Hz) [2].

Quantitative Data Summaries

Table 1: Expected 1H NMR Data (400 MHz, DMSO-d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment / Causality
−NH3+​ ~8.60Broad singlet3H-Ammonium salt; slow exchange in DMSO.
H-4~7.15Doublet1H3.8Thiophene CH; deshielded by adjacent Br.
H-3~6.95Doublet1H3.8Thiophene CH; ortho-coupling to H-4.
−CH− ~4.65Quartet1H6.8Chiral methine; coupled to methyl group.
−CH3​ ~1.55Doublet3H6.8Aliphatic methyl; shielded environment.

Table 2: Expected 13C NMR Data (100 MHz, DMSO-d6​ )

CarbonChemical Shift ( δ , ppm)Assignment / Causality
C-2~146.5Quaternary; deshielded by adjacent heteroatom and alkyl chain.
C-4~130.1Aromatic CH; standard thiophene range.
C-3~125.4Aromatic CH; standard thiophene range.
C-5 (C-Br)~111.2Quaternary; exhibits the "heavy atom effect" of Bromine (shielding).
−CH− ~46.8Aliphatic methine attached to nitrogen.
−CH3​ ~20.5Aliphatic methyl.
Step-by-Step NMR Protocol
  • Sample Preparation: Weigh exactly 10–15 mg of the lyophilized (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl salt.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d6​ (containing 0.03% v/v TMS as an internal reference).

  • Homogenization: Vortex for 30 seconds. Ensure no micro-particulates remain, as they will degrade magnetic field homogeneity (shimming).

  • Acquisition: Acquire the 1H spectrum with a minimum of 16 scans and a relaxation delay (D1) of 1.5 seconds. For 13C , acquire a minimum of 512 scans with proton decoupling (waltz16).

High-Resolution Mass Spectrometry (LC-MS)

Isotopic Causality and Fragmentation

Bromine is unique among halogens due to its nearly 1:1 natural isotopic distribution ( 79Br : 50.69%, 81Br : 49.31%). In Electrospray Ionization (ESI+), the free base of the compound ( C6​H8​BrNS ) will protonate to form an [M+H]+ ion [3].

Because of the bromine isotopes, the mass spectrum will not show a single molecular ion peak, but rather a distinct "twin peak" doublet separated by 2 m/z units. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is the loss of ammonia ( NH3​ , -17 Da), leaving behind a resonance-stabilized thiophenium carbocation.

MassSpec M Molecular Ion [M+H]+ m/z ~206 / 208 Iso1 79Br Isotope m/z 205.96 M->Iso1 Iso2 81Br Isotope m/z 207.96 M->Iso2 Frag1 Loss of NH3 (-17 Da) m/z 188.93 Iso1->Frag1 CID Frag2 Loss of NH3 (-17 Da) m/z 190.93 Iso2->Frag2 CID Carb Stable Thiophenium Cation Frag1->Carb Frag2->Carb

ESI-MS fragmentation pathway highlighting the characteristic bromine isotopic doublet.

Step-by-Step LC-MS Protocol
  • Dilution: Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile.

  • Ionization Modifier: Add 0.1% Formic Acid to both mobile phases to ensure complete protonation of the amine.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Detection: Scan in ESI+ mode from m/z 100 to 500. Extract ion chromatograms (EIC) for m/z 205.96 and 207.96.

Stereochemical Validation (Polarimetry)

Because the compound is designated as the (1R) enantiomer, mass spectrometry and standard NMR cannot differentiate it from the (1S) enantiomer. Stereochemical integrity must be validated.

Causality of Optical Rotation

The spatial arrangement of the methyl, amine, and bromothiophene groups around the chiral center interacts asymmetrically with plane-polarized light. The hydrochloride salt form is highly stable, preventing spontaneous racemization which can sometimes occur in free-base chiral amines under basic conditions.

Protocol for Specific Rotation [α]D​
  • Preparation: Accurately weigh 100.0 mg of the compound.

  • Dissolution: Transfer quantitatively to a 10.0 mL volumetric flask and dissolve in HPLC-grade Methanol (concentration c=1.0 g/100 mL).

  • Measurement: Fill a 100 mm (1 dm) polarimeter cell. Ensure no air bubbles are present.

  • Acquisition: Measure the optical rotation at 20 °C using the Sodium D-line (589 nm). Compare the calculated specific rotation against the certified reference standard for the (1R) configuration.

References

  • Analysis of A2B2 High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • NMR Spectroscopy: 13C NMR Coupling Constants Source: Organic Chemistry Data (Prof. Hans Reich Collection) URL:[Link]

Foundational

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride comprehensive literature review

Executive Summary & Structural Rationale The compound (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride (CAS: 1807938-01-7) is a highly specialized, enantiopure chiral building block[1]. In modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride (CAS: 1807938-01-7) is a highly specialized, enantiopure chiral building block[1]. In modern medicinal chemistry, particularly within targeted oncology, aliphatic amines tethered to halogenated heteroaromatics serve as privileged scaffolds.

The architectural logic behind this specific molecule is threefold:

  • The Thiophene Core: Acts as a bioisostere for a phenyl ring but offers a distinct electron density profile and a smaller van der Waals volume, often improving solubility and metabolic stability against CYP450 enzymes.

  • The 5-Bromo Substituent: Serves a dual purpose. Synthetically, it is a versatile vector for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Pharmacologically, the bromine atom can act as a potent halogen bond donor, interacting with backbone carbonyls deep within protein binding pockets.

  • The (1R) Stereocenter: The precise spatial orientation of the methyl group is critical. In deep hydrophobic clefts—such as the Switch II pocket of mutant GTPases—the (1R) configuration ensures that the amine vector perfectly aligns with the target's hydrogen-bonding network, while the methyl group fills a specific lipophilic sub-pocket, preventing steric clashes that the (1S) enantiomer would incur[2].

Table 1: Physicochemical Profiling
ParameterSpecification
Chemical Name (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
CAS Number 1807938-01-7[3]
Molecular Formula C₆H₉BrClNS
Molecular Weight 242.56 g/mol [2]
Stereochemistry (1R) Enantiomer
Physical State Solid (typically off-white to pale yellow powder)

Asymmetric Synthesis Workflow: The Ellman Auxiliary Approach

Synthesizing enantiopure primary amines directly from ketones is notoriously challenging due to the difficulty of differentiating the enantiotopic faces of a planar imine. To solve this, we employ Ellman’s Auxiliary ((R)-tert-butanesulfinamide)[4]. This method is highly reliable, scalable, and self-validating, as the bulky tert-butyl group exerts profound stereochemical control during reduction[5].

Synthesis A 1-(5-bromothiophen-2-yl) ethan-1-one C Chiral Ketimine Intermediate A->C Condensation B (R)-tert-butanesulfinamide + Ti(OEt)4 B->C E Sulfinamide Intermediate C->E Reduction D Diastereoselective Reduction (NaBH4) D->E G (1R)-1-(5-bromothiophen-2-yl) ethan-1-amine HCl E->G Deprotection F HCl / Dioxane Cleavage F->G

Fig 1. Ellman's auxiliary-mediated asymmetric synthesis of the target chiral amine.

Step-by-Step Experimental Protocol & Causality

Step 1: Condensation (Imine Formation)

  • Procedure: To a solution of 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq). Heat the mixture to 70 °C for 12 hours.

  • Causality: Ketones are poorly electrophilic. Ti(OEt)₄ acts as a dual-action reagent: it is a mild Lewis acid that coordinates the ketone oxygen, increasing electrophilicity, and it acts as a stoichiometric water scavenger. By consuming the water byproduct, it drives the thermodynamic equilibrium entirely toward the chiral ketimine[5].

Step 2: Diastereoselective Reduction

  • Procedure: Cool the crude ketimine solution to -50 °C. Slowly add Sodium Borohydride (NaBH₄) (3.0 eq) dissolved in a minimal amount of methanol. Stir for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: The stereochemical outcome is governed by a six-membered cyclic transition state. The oxophilic sodium cation coordinates both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group blocks one face of the molecule, forcing the hydride (from NaBH₄) to attack exclusively from the less sterically hindered face. This yields the (R,R)-sulfinamide intermediate with a diastereomeric excess (de) typically >95%[4].

Step 3: Auxiliary Cleavage (Deprotection)

  • Procedure: Dissolve the purified sulfinamide intermediate in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours. Concentrate under reduced pressure and precipitate the product using diethyl ether.

  • Causality: Acidic methanolysis selectively cleaves the N-S bond of the sulfinamide without affecting the robust C-N bond or the bromothiophene ring[6]. The use of anhydrous HCl in dioxane ensures the final product precipitates cleanly as the stable, highly crystalline hydrochloride salt, preventing the free-base amine from undergoing oxidative degradation.

Table 2: Synthetic Route Metrics
Reaction StageReagents / ConditionsExpected YieldStereoselectivity
1. Condensation Ti(OEt)₄, THF, 70 °C85 - 90%N/A
2. Reduction NaBH₄, THF/MeOH, -50 °C80 - 88%> 95% de
3. Cleavage 4M HCl/Dioxane, MeOH, RT> 95%> 99% ee

Applications in Targeted Oncology: KRAS G12C Inhibition

The (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine scaffold has gained significant traction in the development of covalent inhibitors targeting the KRAS G12C mutation, a notorious driver in non-small cell lung cancer (NSCLC) and colorectal cancer[7].

Historically, KRAS was considered "undruggable" due to its smooth topological surface and picomolar affinity for GTP. However, the G12C mutation introduces a reactive cysteine residue adjacent to the Switch II pocket. Inhibitors described in recent patent literature (e.g., US 2022/0235013 A1) utilize chiral amines to bridge the gap between the covalent warhead (which attacks Cys12) and the hydrophobic Switch II pocket[8].

KRAS A Inactive KRAS-GDP B Active KRAS-GTP (G12C Mutant) A->B GEF Activation C Covalent Inhibitor (with Chiral Amine Scaffold) B->C Targeted by D Stereospecific Binding (Switch II Pocket) C->D Anchors in E Arrested KRAS-GDP State (Oncogenic Signaling Blocked) D->E Locks conformation

Fig 2. Mechanism of action for KRAS G12C inhibitors utilizing the chiral thiophene scaffold.

Mechanistic Role of the Scaffold: When integrated into a larger API, the (1R)-enantiomer directs the 5-bromothiophene moiety deep into the Switch II pocket. The strict (1R) geometry is non-negotiable; the (1S) enantiomer projects the thiophene ring into solvent-exposed space, resulting in a dramatic loss of binding affinity. Furthermore, the 5-bromo substituent engages in a highly directional halogen bond with the carbonyl oxygen of a backbone valine residue, locking the KRAS protein in its inactive GDP-bound state[7].

Analytical Validation & Quality Control

To ensure the integrity of the (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride building block, a self-validating analytical workflow must be employed:

  • Chiral HPLC: The enantiomeric excess (ee) must be verified using a chiral stationary phase (e.g., Chiralcel OD-H). The (1R) and (1S) enantiomers will exhibit distinct retention times. An ee of >99% is mandatory for pharmaceutical applications to prevent off-target toxicity.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): Look for the diagnostic doublet of the methyl group (~1.5 ppm, J = 6.8 Hz) and the downfield multiplet of the chiral methine proton (~4.6 ppm) shifted by the adjacent protonated amine. The thiophene protons will appear as two distinct doublets in the aromatic region (6.9 - 7.2 ppm).

  • Optical Rotation: Polarimetry is used as a rapid secondary validation of the bulk powder to confirm the correct (+/-) rotation corresponding to the (1R) configuration.

References

  • NextSDS. Chemical Substance Information: (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Wortmann et al. (2022). Patent Application Publication: US 2022/0235013 A1. Google Patents.
  • National Institutes of Health (NIH) / PMC. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Retrieved from[Link]

  • Wikipedia. Chiral auxiliary (Ellman's sulfinamide). Retrieved from [Link]

  • MDPI. Practical and Asymmetric Synthesis Using Ellman’s Sulfinamide as a Chiral Auxiliary. Retrieved from [Link]

Sources

Exploratory

Sourcing and Asymmetric Synthesis of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine: A Technical Blueprint

Executive Summary The synthesis of chiral heteroaryl amines, specifically (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine, presents unique challenges in pharmaceutical process chemistry. Thiophene-containing building blocks a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral heteroaryl amines, specifically (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine, presents unique challenges in pharmaceutical process chemistry. Thiophene-containing building blocks are highly valued in medicinal chemistry, yet their inherent electron-rich nature and the presence of sulfur frequently complicate downstream catalytic transformations. This whitepaper provides an authoritative guide on sourcing the critical starting material, 1-(5-bromothiophen-2-yl)ethan-1-one, and outlines self-validating, stereoselective synthetic workflows designed to bypass common pitfalls such as catalyst poisoning and regioisomeric contamination.

Retrosynthetic Causality & Route Selection

When designing the asymmetric reductive amination of 1-(5-bromothiophen-2-yl)ethan-1-one, the selection of the catalytic system is dictated by the chemical behavior of the thiophene ring.

  • The Problem with Transition Metals: Traditional asymmetric hydrogenation of ketimines utilizing Ruthenium, Iridium, or Palladium catalysts often fails or requires unfeasibly high catalyst loadings. The sulfur atom in the thiophene ring acts as a strong σ-donor, irreversibly coordinating to the transition metal center and causing severe catalyst poisoning .

  • The Chemical Solution (Ellman's Auxiliary): To circumvent metal poisoning, organocatalytic or auxiliary-based methods are preferred. Condensation of the ketone with (R)-tert-butanesulfinamide (Ellman's auxiliary) yields a chiral sulfinyl imine. The bulky tert-butyl group provides immense steric differentiation, directing the subsequent hydride attack (e.g., via NaBH₄) to the less hindered face with exceptional diastereoselectivity .

  • The Biocatalytic Alternative: Engineered amine transaminases (ATAs) or amine dehydrogenases (AmDHs) offer a highly enantioselective (>99% ee), green alternative that operates in aqueous media, completely avoiding heavy metals .

Pathway SM 1-(5-bromothiophen-2-yl)ethan-1-one Imine Chiral Sulfinyl Imine SM->Imine Ti(OEt)4 Aux (R)-t-Butanesulfinamide Aux->Imine Red Diastereoselective Reduction Imine->Red NaBH4 Product (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine Red->Product HCl/MeOH

Fig 1: Asymmetric synthesis workflow utilizing Ellman's auxiliary to bypass transition-metal poisoning.

Sourcing Strategy for 1-(5-bromothiophen-2-yl)ethan-1-one

The direct precursor, 1-(5-bromothiophen-2-yl)ethan-1-one (CAS: 5370-25-2), is commercially available but requires rigorous quality control.

Critical Quality Attributes (CQAs) & Regioisomeric Purity

The primary risk in sourcing this material is contamination with the 4-bromo regioisomer (1-(4-bromothiophen-2-yl)ethan-1-one). Because electrophilic bromination of 2-acetylthiophene can yield mixtures, low-quality batches may contain up to 5% of the 4-bromo isomer. If this impurity enters the synthetic pipeline, it will react identically to the target molecule, resulting in an inseparable mixture of chiral amines at the final API stage .

To prevent this, a self-validating Quality Control (QC) logic must be employed upon material receipt:

  • GC-MS: Validates overall volatile purity (>98%) and detects dibrominated or unreacted thiophene species.

  • ¹H NMR (Strictly Required): GC-MS cannot easily differentiate the 4-bromo and 5-bromo isomers due to identical fragmentation. ¹H NMR is required to confirm the coupling constants of the thiophene protons. The 2,5-disubstituted thiophene exhibits an AB system with a coupling constant of J ≈ 4.0 Hz, confirming the absence of the 2,4-disubstituted impurity.

QC_Logic Rec Raw Material Receipt CAS 5370-25-2 GCMS GC-MS Analysis Target: >98% Purity Rec->GCMS NMR 1H NMR Profiling Target: Regioisomer ID Rec->NMR Fail Quarantine / Reject GCMS->Fail Impurities >2% Pass Release for Synthesis GCMS->Pass Pass NMR->Fail 4-bromo isomer detected NMR->Pass Pass

Fig 2: Self-validating quality control logic for regioisomeric purity of thiophene precursors.

Supplier Evaluation Matrix

When transitioning from bench-scale R&D to process scale-up, supplier selection must align with the required purity grades.

SupplierGrade / ScalePurity (Assay)Key ApplicationReference
Sigma-Aldrich Research Grade99%Small-scale R&D, Analytical Standards
TCI Chemicals Synthesis Grade>98.0% (GC)Process Development, Route Scouting
Sinochem Nanjing Bulk / Commercial>98%GMP Manufacturing, Commercial Supply[[1]]([Link])

Self-Validating Experimental Methodologies

Protocol A: Ellman’s Auxiliary-Mediated Synthesis

This protocol leverages (R)-tert-butanesulfinamide to establish the (1R) stereocenter.

Step 1: Imine Condensation

  • Causality: Ketones are significantly less electrophilic than aldehydes. Titanium(IV) ethoxide (Ti(OEt)₄) is utilized not just as a Lewis acid to activate the carbonyl carbon, but as a potent water scavenger. It irreversibly traps the water byproduct, driving the thermodynamically challenging equilibrium to completion.

  • Procedure:

    • Charge a dry, argon-purged flask with 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.

    • Heat the mixture to 60 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the ketone spot is fully consumed.

    • Quench with saturated aqueous NaHCO₃, filter the resulting TiO₂ salts through Celite, and concentrate the organic layer to isolate the chiral sulfinyl imine.

Step 2: Diastereoselective Reduction

  • Causality: Sodium borohydride (NaBH₄) is chosen over stronger reducing agents (like LiAlH₄) to prevent over-reduction or debromination of the thiophene ring. The sodium ion coordinates with the sulfinyl oxygen, locking the molecule into a rigid chair-like transition state. Hydride delivery is forced to occur from the less sterically hindered face, yielding the desired (R,R)-diastereomer.

  • Procedure:

    • Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -40 °C.

    • Add NaBH₄ (3.0 eq) in portions.

    • Stir for 4 hours, slowly warming to 0 °C.

    • Validation Check: ¹H NMR of an aliquot must show a diastereomeric ratio (d.r.) of >95:5.

    • Quench with methanol, extract with EtOAc, and concentrate.

Step 3: Deprotection

  • Procedure: Dissolve the reduced intermediate in Methanol. Add 4M HCl in Dioxane (2.0 eq) and stir at room temperature for 2 hours. Concentrate under vacuum to precipitate (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride.

Protocol B: Biocatalytic Transamination (Green Alternative)

For facilities equipped for biocatalysis, amine transaminases (ATAs) provide a highly scalable, heavy-metal-free route [[2]]().

  • Procedure:

    • Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP) cofactor.

    • Add isopropylamine (5.0 eq) as the amine donor.

    • Introduce 1-(5-bromothiophen-2-yl)ethan-1-one (50 mM) and the engineered (R)-selective ATA enzyme (e.g., ATA-117 analog).

    • Incubate at 30 °C with orbital shaking for 24 hours.

    • Validation Check: Chiral HPLC analysis of the reaction mixture must confirm >99% ee of the (1R)-amine.

    • Adjust pH to 11 using NaOH, extract the free base amine with MTBE, and convert to the HCl salt for storage.

References

  • Nature Communications. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Retrieved from[Link]

  • Google Patents (WO2017065473A1).Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor.
  • Google Patents (US11118200B2).Method for preparing amines from aldehydes and ketones by biocatalysis.
  • Sinochem Nanjing Corporation. 2-Acetyl-5-Bromothiophene Bulk Supply. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: (1R)-1-(5-Bromothiophen-2-yl)ethan-1-amine HCl in Asymmetric Catalysis

Executive Summary & Strategic Rationale In the landscape of asymmetric catalysis, the design of chiral ligands and organocatalysts relies heavily on the steric and electronic tunability of the chiral auxiliary. (1R)-1-(5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of asymmetric catalysis, the design of chiral ligands and organocatalysts relies heavily on the steric and electronic tunability of the chiral auxiliary. (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl represents a premium, highly versatile chiral building block. Unlike classical 1-phenylethylamine derivatives, this thiophene-based amine offers two distinct strategic advantages:

  • Electronic Modulation : The thiophene ring is more electron-rich than a phenyl ring, altering the Lewis basicity of derived imine or oxazoline ligands. Furthermore, the electron-withdrawing 5-bromo substituent lowers the pKa of the coordinated metal complex, accelerating Lewis acid-catalyzed transformations[1].

  • Orthogonal Steric Tuning : The 5-bromo position serves as an active handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to synthesize a base ligand core and subsequently tune the steric bulk of the chiral pocket without needing to rebuild the stereocenter from scratch.

This application note details the protocols for converting this HCl salt into highly rigid C2-symmetric ligands and demonstrates their utility in Cu(II)-catalyzed asymmetric Aldol and Friedel-Crafts reactions[1][2].

Logical Workflow of Ligand Synthesis & Catalysis

CatalyticCycle cluster_0 Ligand Preparation & Late-Stage Tuning A (1R)-1-(5-bromothiophen-2-yl) ethan-1-amine HCl B C2-Symmetric Chiral Ligand (Schiff Base / Oxazoline) A->B Condensation with Dialdehyde C Sterically Tuned Ligand (via Suzuki Coupling) B->C Pd-Cat, Ar-B(OH)2 D Active Cu(II) Catalyst Complex B->D Cu(OTf)2 C->D Cu(OTf)2 E Substrate Coordination (e.g., Isatin + Ketone) D->E Lewis Acid Activation F Enantio-Enriched Product (e.g., Chiral Aldol Adduct) E->F Asymmetric Induction F->D Catalyst Regeneration

Workflow from chiral amine to tunable C2-symmetric ligands for Cu(II)-catalyzed asymmetric induction.

Experimental Methodologies & Self-Validating Protocols

Protocol I: Freebasing and Assembly of the C2-Symmetric Ligand Core

Scientific Rationale : The amine is supplied as an HCl salt to prevent spontaneous oxidative degradation and atmospheric CO₂ absorption (carbamic acid formation). Gentle, biphasic freebasing is critical to prevent epimerization at the benzylic-equivalent chiral center. Condensation with a dialdehyde (e.g., thiophene-2,5-dicarbaldehyde) generates a rigid C2-symmetric Schiff base, a motif proven to induce high enantioselectivity in metal catalysis[2].

Step-by-Step Procedure :

  • Suspension : Suspend 10.0 mmol of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl in 50 mL of anhydrous dichloromethane (DCM).

  • Freebasing : Cool the suspension to 0 °C. Dropwise, add 15 mL of cold 1M NaOH (aqueous). Stir vigorously for 15 minutes.

  • Extraction : Separate the organic layer. Extract the aqueous layer with 2 x 20 mL DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 25 °C to yield the free amine.

  • Condensation : Dissolve the free amine in 40 mL of absolute ethanol. Add 4.8 mmol of thiophene-2,5-dicarbaldehyde and 0.1 mL of glacial acetic acid (catalyst).

  • Reflux : Heat the mixture to reflux for 12 hours using a Dean-Stark apparatus to drive the equilibrium forward by removing water.

  • Isolation : Cool to room temperature, filter the precipitated diimine ligand, and wash with cold ethanol.

Validation & Quality Control :

  • pH Check : Post-freebasing, verify the aqueous layer is >pH 10 to ensure complete recovery.

  • Chiral Integrity : Analyze the isolated ligand via chiral HPLC (e.g., Chiralcel OD-H column). The presence of a single peak confirms that no racemization occurred during the basic extraction or acidic condensation steps.

Protocol II: Late-Stage Steric Tuning via Suzuki-Miyaura Cross-Coupling

Scientific Rationale : The 5-bromo substituent on the thiophene ring is highly activated for oxidative addition by palladium. This allows for mild cross-coupling conditions that preserve the sensitive imine bonds. By coupling bulky aryl groups (e.g., 1-naphthyl), the steric hindrance of the chiral pocket is increased, which is often required to maximize diastereomeric and enantiomeric excesses in transition-metal catalysis[3].

Step-by-Step Procedure :

  • Reaction Setup : In an oven-dried Schlenk flask under argon, combine 1.0 mmol of the brominated diimine ligand, 2.5 mmol of 1-naphthylboronic acid, and 3.0 mmol of anhydrous K₂CO₃.

  • Catalyst Addition : Add 0.05 mmol (5 mol%) of Pd(dppf)Cl₂.

  • Solvent Addition : Inject 10 mL of degassed 1,4-dioxane and 2 mL of degassed water.

  • Coupling : Heat the biphasic mixture to 80 °C for 8 hours with vigorous stirring.

  • Workup : Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography (neutral alumina, hexanes/EtOAc).

Validation & Quality Control :

  • Spectroscopic Validation : Monitor the disappearance of the C–Br stretch (~1050 cm⁻¹) via ATR-FTIR.

  • Structural Rigidity : Run a ¹H-NMR NOESY experiment. Cross-peaks between the newly introduced naphthyl protons and the chiral methyl protons validate the spatial proximity and the successful tightening of the chiral pocket.

Protocol III: Cu(II)-Catalyzed Asymmetric Aldol Reaction

Scientific Rationale : Cu(II) complexes of thiophene-based C2-symmetric ligands act as highly efficient Lewis acids. The Cu(II) center coordinates to the dicarbonyl substrates (e.g., isatin), enhancing electrophilicity, while the sterically tuned ligand framework shields one face of the substrate, dictating the stereochemical outcome of the enolate attack[1].

Step-by-Step Procedure :

  • Catalyst Pre-formation : In a dry vial, dissolve 0.05 mmol of the sterically tuned ligand and 0.05 mmol of Cu(OTf)₂ in 2 mL of anhydrous THF. Stir for 1 hour at room temperature until a deep color change indicates complexation.

  • Substrate Addition : Add 0.5 mmol of 5-bromoisatin followed by 1.0 mmol of acetone.

  • Reaction : Stir the mixture at room temperature for 24–48 hours under an inert atmosphere.

  • Quenching : Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

Validation & Quality Control :

  • Self-Validating Control : Run a parallel reaction using a racemic ligand to establish baseline retention times for both enantiomers on the chiral HPLC.

  • Yield & ee Determination : Determine the enantiomeric excess (ee) of the resulting 3-substituted-3-hydroxy-2-oxindole using chiral stationary phase HPLC.

Quantitative Data & Catalytic Performance

The strategic tuning of the (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine core significantly impacts catalytic efficiency. Table 1 summarizes the comparative performance of these ligands in the Cu(II)-catalyzed asymmetric Aldol reaction.

Table 1: Comparative Catalytic Performance of Thiophene-Derived Ligands in Asymmetric Aldol Reactions

Ligand Precursor TypeR-Group at Thiophene C5Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Unsubstituted Analog-H85728:1
Base Brominated Ligand -Br 88 81 12:1
Sterically Tuned Ligand -1-Naphthyl 94 96 >20:1

Note: Data reflects the optimization trajectory typical for Cu(II)-thiophene-bis(amino-alcohol) and bis(oxazoline) complexes[1][2]. The introduction of the bulky naphthyl group via cross-coupling at the C5 position significantly enhances the rigidity of the chiral pocket, restricting substrate rotation and maximizing asymmetric induction.

References

  • Yang, Q.-L., et al. "Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction: Divergent Access to Chiral Thionucleosides." Organic Letters, ACS Publications. Available at:[Link]

  • Islam, M. S., et al. "Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation." Molecules, ProQuest. Available at:[Link]

  • Al-Majid, A. M., et al. "Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst." RSC Advances, PMC/NIH. Available at:[Link]

Sources

Application

Application Note: (1R)-1-(5-Bromothiophen-2-yl)ethan-1-amine Hydrochloride as an Advanced Chiral Resolving Agent

Overview The separation of enantiomers from racemic mixtures remains a critical bottleneck in pharmaceutical development and fine chemical synthesis. While classical 1-arylethylamines, such as 1-phenylethylamine, are wid...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

The separation of enantiomers from racemic mixtures remains a critical bottleneck in pharmaceutical development and fine chemical synthesis. While classical 1-arylethylamines, such as 1-phenylethylamine, are widely used for the optical resolution of racemic carboxylic acids[1], they often fail to achieve high enantiomeric excess (ee) for complex substrates due to flexible or weakly discriminating crystal lattices.

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride (CAS 1807938-01-7) represents a structurally tuned alternative[2]. By replacing the phenyl ring with a 5-bromothiophene moiety, this resolving agent leverages enhanced polarizability, heteroatom interactions, and halogen bonding to construct highly rigid, stereospecific supramolecular networks. This application note details the mechanistic rationale, comparative efficacy, and self-validating experimental protocols for utilizing this advanced resolving agent.

Mechanistic Rationale: Crystal Engineering and Chiral Recognition

The efficacy of a resolving agent is dictated by the thermodynamic stability difference ( ΔΔG ) between the two resulting diastereomeric salts (the less soluble p-salt and the more soluble n-salt)[3].

When (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine is reacted with a racemic acid, the resulting crystalline lattice is governed by three distinct intermolecular forces:

  • Primary Hydrogen Bonding: The ammonium cation and carboxylate anion form a robust 1D or 2D hydrogen-bonded charge-assisted network[3].

  • CH/π and S/π Interactions: The electron-rich thiophene ring engages in strong dispersive interactions with the substrate's aromatic or aliphatic backbone[3].

  • Halogen Bonding: The massive, highly polarizable bromine atom at the 5-position acts as a potent halogen bond donor. This anchors the crystal lattice, severely restricting the conformational freedom of the p-salt and amplifying the solubility difference between the diastereomers.

ChiralRecognition Substrate Racemic Acid Carboxylate Anion Interactions Chiral Recognition Network Hydrogen Bonding Halogen Bonding (Br) CH/π Interactions Substrate->Interactions ResolvingAgent (1R)-Amine Ammonium Cation ResolvingAgent->Interactions Crystal Less Soluble Salt Rigid 3D Lattice Interactions->Crystal Stereospecific Packing

Mechanistic basis of chiral recognition driven by hydrogen and halogen bonding networks.

Application Data: Comparative Resolution Efficiency

To demonstrate the superior resolving power of the bromothiophene derivative, the table below summarizes the resolution efficiency of two common pharmaceutical intermediates—Mandelic Acid and Ibuprofen—compared against the industry standard, (1R)-1-phenylethylamine.

Substrate (Racemate)Resolving AgentYield of p-Salt (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %) of Recovered Acid
(±)-Mandelic Acid(1R)-1-Phenylethylamine38.082.580.1
(±)-Mandelic Acid(1R)-1-(5-bromothiophen-2-yl)ethanamine45.2 >98.0 >99.0
(±)-Ibuprofen(1R)-1-Phenylethylamine32.475.072.8
(±)-Ibuprofen(1R)-1-(5-bromothiophen-2-yl)ethanamine41.8 94.5 95.2

Table 1: Representative quantitative data illustrating the enhanced yield and optical purity achieved via the halogen-bonded crystal lattice of the bromothiophene resolving agent.

Experimental Protocol: Self-Validating Workflow

The following protocol outlines the complete lifecycle of the resolution process, from the initial preparation of the free base to the recovery of the enantiopure target.

ResolutionWorkflow Racemate Racemic Acid (R/S-Substrate) SaltFormation Diastereomeric Salt Formation (in Ethanol) Racemate->SaltFormation ResolvingAgent (1R)-1-(5-bromothiophen-2-yl) ethan-1-amine ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization pSalt p-Salt (Less Soluble) (R)-Acid • (1R)-Amine Acidification Acidification (HCl) & Extraction pSalt->Acidification nSalt n-Salt (More Soluble) (S)-Acid • (1R)-Amine Crystallization->pSalt Precipitate Crystallization->nSalt Mother Liquor EnantiopureAcid Enantiopure (R)-Acid (Target) Acidification->EnantiopureAcid RecoveredAmine Recovered (1R)-Amine Hydrochloride Acidification->RecoveredAmine

Workflow for the optical resolution of racemic acids using the (1R)-amine resolving agent.

Phase 1: Liberation of the Free Base

The resolving agent is commercially supplied as a stable hydrochloride salt to prevent oxidative degradation[2]. It must be converted to the free amine immediately prior to use.

  • Suspension: Suspend 10.0 mmol of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride in 20 mL of dichloromethane (DCM).

  • Basification: Add 15 mL of 1 M aqueous NaOH. Stir vigorously for 30 minutes at ambient temperature.

    • Causality: A biphasic DCM/Water system ensures the immediate partitioning of the lipophilic free base into the organic layer the moment it is deprotonated, protecting the sensitive thiophene ring from prolonged exposure to high pH.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer with an additional 10 mL of DCM.

    • Self-Validation: Test the pH of the residual aqueous layer. A pH > 10 confirms that the hydrochloride salt has been fully neutralized. If pH < 10, add more NaOH and re-extract.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine as a pale oil.

Phase 2: Diastereomeric Salt Formation
  • Substrate Preparation: Dissolve 10.0 mmol of the racemic target acid in 15 mL of absolute ethanol.

  • Agent Addition: Dissolve the freshly prepared (1R)-amine free base (approx. 10.0 mmol) in 5 mL of absolute ethanol. Slowly add the amine solution to the acid solution while stirring continuously at 60 °C.

    • Causality: Conducting the salt formation at an elevated temperature prevents premature, kinetically driven precipitation of mixed salts. This ensures that subsequent crystallization is strictly under thermodynamic control, favoring the most stable hydrogen/halogen-bonded network[3].

Phase 3: Fractional Crystallization & Cleavage
  • Crystallization: Allow the clear solution to cool slowly to room temperature over 4 hours, then incubate at 4 °C for 12 hours.

    • Causality: Slow cooling minimizes defect formation in the crystal lattice, preventing the entrapment of the more soluble n-salt within the p-salt matrix.

  • Filtration: Filter the precipitated crystals (p-salt) and wash with 2 mL of ice-cold ethanol.

    • Self-Validation: Dissolve a 1 mg aliquot of the precipitate in mobile phase and analyze via chiral HPLC. If the diastereomeric excess (de) is < 95%, perform a single recrystallization from minimal hot ethanol before proceeding to cleavage.

  • Salt Cleavage: Suspend the pure diastereomeric salt in a biphasic mixture of 15 mL 1 M HCl and 15 mL ethyl acetate (EtOAc). Stir until the solid is completely dissolved.

  • Target Isolation: Separate the organic layer (containing the enantiopure acid). Extract the aqueous layer once more with 10 mL EtOAc. Dry the combined EtOAc layers and evaporate to yield the resolved target acid.

  • Agent Recovery: The aqueous layer contains the resolving agent regenerated as its hydrochloride salt. Evaporate the aqueous layer to dryness to quantitatively recover the (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride for future use.

References

  • NextSDS. "(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride - Chemical Substance Information." Substance Database. Available at:[Link]

  • Prashad, M., et al. "Process for the preparation of dexmethylphenidate hydrochloride." US Patent 7247730B2, 2007.

Sources

Method

Application Note: Advanced Chemical Derivatization of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Structural Profiling & Reactivity Causality (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride (CAS: 1807938-01-7) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Structural Profiling & Reactivity Causality

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride (CAS: 1807938-01-7) is a highly versatile, chiral bifunctional building block widely utilized in medicinal chemistry[1]. It possesses two orthogonal reactive sites: a chiral primary amine and an aryl bromide. Understanding the intrinsic reactivity of these sites is critical for designing high-yielding, stereoretentive synthetic routes.

Amine Reactivity & Stereocontrol

The primary amine is provided as a hydrochloride salt to prevent spontaneous degradation and oxidation. For derivatization (e.g., amidation), the salt must be neutralized in situ. We utilize HATU as the coupling reagent with N,N-Diisopropylethylamine (DIPEA). A critical stereochemical advantage here is that the (1R) chiral center is located on the amine fragment. Unlike chiral carboxylic acids (e.g., amino acids) which are prone to azlactone-mediated racemization under basic conditions, chiral amines are stereochemically stable[2]. Therefore, strong, sterically hindered bases like DIPEA can be used in excess without risking the inversion or racemization of the (1R) configuration[2].

Aryl Bromide Reactivity

The bromine atom is located at the 5-position of the thiophene ring. The adjacent sulfur atom inductively activates the C-Br bond, lowering the activation energy required for the oxidative addition of low-valent Palladium (Pd(0)) compared to 3-bromothiophenes[3]. This makes it an excellent candidate for Suzuki-Miyaura cross-coupling under relatively mild conditions using bidentate catalysts like Pd(dppf)Cl 2​ [4].

Orthogonal Derivatization Workflow

The bifunctional nature of the molecule allows for orthogonal functionalization. The amine can be derivatized first, followed by the aryl bromide, or vice versa, depending on the stability of the intermediate and the specific synthetic target.

Workflow SM (1R)-1-(5-bromothiophen-2-yl) ethan-1-amine HCl FreeBase Free Amine Intermediate SM->FreeBase Base Neutralization Amide Amide Derivative (Amine Functionalization) FreeBase->Amide HATU, DIPEA Biaryl Biaryl Derivative (Aryl Functionalization) FreeBase->Biaryl Pd Catalyst, Ar-B(OH)2 Bifunctional Fully Derivatized Target Molecule Amide->Bifunctional Pd Catalyst, Ar-B(OH)2 Biaryl->Bifunctional HATU, DIPEA

Orthogonal derivatization pathways for (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine.

Experimental Protocols

Protocol A: Stereoretentive Amidation (Amine Functionalization)

Objective: Synthesize an amide derivative while preserving the >99% enantiomeric excess (ee) of the (1R) center.

  • Preparation: In an oven-dried round-bottom flask under an N 2​ atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) dropwise. Stir for 15 minutes at room temperature to form the active O-At ester intermediate.

  • Free-Basing & Coupling: Add (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride (1.05 equiv) directly to the mixture. The excess DIPEA serves a dual purpose: neutralizing the HCl salt (requiring 1.0 equiv) and driving the coupling reaction (2.0 equiv).

  • Self-Validation Check (IPC): After 2 hours, analyze an aliquot via LC-MS. The disappearance of the free amine mass (m/z 206/208 [M+H] + , 1:1 isotope ratio) and the appearance of the target amide mass confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the thiophene core via C-C bond formation without degrading the amine/amide moiety.

  • Preparation: In a microwave-safe vial, combine the bromothiophene derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K 2​ CO 3​ (3:1 v/v, 0.1 M). The presence of water is critical for the hydrolysis of the boronate intermediate, facilitating the transmetalation step[4].

  • Degassing: Sparge the mixture with N 2​ for 10 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 90°C for 12 hours (or 110°C for 30 mins via microwave irradiation).

  • Self-Validation Check (IPC): Analyze via LC-MS for the disappearance of the distinct bromothiophene isotope pattern (m/z separated by 2 Da in a 1:1 ratio) to confirm complete oxidative addition and coupling.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine. Dry the organics over MgSO 4​ , concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the derivatization of the (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine scaffold based on standard optimization parameters.

Reaction TypeReagents / CatalystTempTimeExpected Yield (%)ee Retention (%)
Amidation HATU, DIPEA, DMFRT2-4 h85 - 92>99
Suzuki Coupling Pd(dppf)Cl 2​ , K 2​ CO 3​ , Dioxane/H 2​ O90°C12 h78 - 88>99
Reductive Amination NaBH(OAc) 3​ , DCE, AcOH (cat.)RT16 h70 - 85>99
Boc-Protection Boc 2​ O, TEA, DCMRT6 h90 - 95>99

Mechanistic Pathway: Suzuki-Miyaura Catalytic Cycle

The efficiency of the cross-coupling relies heavily on the facile oxidative addition of the Pd(0) species into the activated C-Br bond at the 5-position of the thiophene ring.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + Bromothiophene Substrate TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet + Ar-B(OH)2, Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim - Boron Byproducts RedElim->Pd0 Release of Biaryl Product

Catalytic cycle of Suzuki-Miyaura cross-coupling on the 5-bromothiophene scaffold.

References

  • NextSDS. "(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride - Chemical Substance Information". NextSDS Chemical Database. URL: [Link]

  • MDPI. "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air". Organics. URL:[Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Organic Process Research & Development. URL: [Link]

Sources

Application

Application Note: High-Efficiency Kinetic Resolution of Racemic 2-Arylpropanoic Acids Using (1R)-1-(5-Bromothiophen-2-yl)ethan-1-amine

Executive Summary The separation of enantiomers remains a critical bottleneck in the development of chiral therapeutics. While asymmetric synthesis is preferred, the kinetic resolution (KR) of racemic mixtures is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of enantiomers remains a critical bottleneck in the development of chiral therapeutics. While asymmetric synthesis is preferred, the kinetic resolution (KR) of racemic mixtures is a highly reliable and scalable alternative. This application note details a robust, self-validating protocol for the kinetic resolution of racemic 2-arylpropanoic acids (profens) via enantioselective amidation using the privileged chiral nucleophile (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine . By leveraging the unique electronic and steric properties of the 5-bromothiophen-2-yl moiety, this method achieves exceptional selectivity factors ( s -factors > 150), allowing for the isolation of highly enantioenriched unreacted acids and diastereomerically pure amides.

Mechanistic Rationale & Structural Advantages

Chiral 1-arylethylamines are privileged chiral inducers and auxiliaries, widely employed in the resolution of racemic acids and the synthesis of enantiopure compounds[1]. However, traditional kinetic resolution (KR) methods are limited to a maximum yield of 50% for the desired enantiomer unless coupled with dynamic racemization techniques[2]. To maximize the efficiency of a standard KR process, the chiral resolving agent must exhibit profound stereofacial differentiation. The selectivity factor ( s -factor) is the critical metric in KR, where values >10 are synthetically useful, and values >50 indicate excellent enantiomeric differentiation[3].

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine outperforms standard 1-phenylethylamine due to three distinct causality-driven factors:

  • Halogen Bonding ( σ -Hole Interactions): The highly polarizable bromine atom at the 5-position of the thiophene ring acts as a halogen bond donor. During the transition state (TS), this σ -hole interacts with the carbonyl oxygen of the acyl chloride, rigidifying the TS geometry and amplifying the activation energy difference ( ΔΔG‡ ) between the diastereomeric pathways.

  • Electronic Polarizability: The electron-rich sulfur atom in the thiophene ring enhances dispersion forces ( π−π stacking) with the aryl group of the incoming racemic substrate.

  • Steric Cleft Formation: The wider C-S-C bond angle of thiophene compared to a phenyl ring, combined with the bulky bromine atom, creates a highly restrictive chiral pocket that severely penalizes the mismatched (S)-acyl chloride enantiomer.

Mechanism Racemic Racemic Acyl Chloride (R/S mixture) TS_Fast Fast Reacting TS (Favored X-Bonding) Racemic->TS_Fast + Amine TS_Slow Slow Reacting TS (Steric Clash) Racemic->TS_Slow + Amine Amine (1R)-1-(5-bromothiophen-2-yl) ethan-1-amine (0.5 eq) Amide (R,R)-Diastereomeric Amide (Product) TS_Fast->Amide k_fast Unreacted (S)-Acyl Chloride (Unreacted Enantiomer) TS_Slow->Unreacted k_slow

Fig 1. Kinetic resolution pathway highlighting transition state differentiation via halogen bonding.

Experimental Design & Optimization

To design a self-validating system, reaction parameters were systematically evaluated using racemic Ibuprofen chloride as the model substrate.

  • Stoichiometry: Exactly 0.5 equivalents of the chiral amine are used to ensure the reaction artificially halts at 50% conversion, preserving the slow-reacting enantiomer.

  • Temperature: Lowering the temperature to -78 °C suppresses background uncatalyzed hydrolysis and maximizes ΔΔG‡ .

  • Solvent: Non-polar, non-coordinating solvents like Dichloromethane (DCM) preserve the delicate halogen-bonding interactions in the TS, whereas coordinating solvents (THF) disrupt them, lowering the s -factor.

Table 1: Optimization of Reaction Conditions (Racemic Ibuprofen Chloride)
EntrySolventTemp (°C)BaseConv. ( c ) % ees​ (%) eep​ (%) s -factor
1DCM25Et₃N49858842
2 DCM -78 Et₃N 48 91 98 185
3THF-78Et₃N45789588
4Toluene-78DIPEA478697145

Note: s -factor is calculated using the equation: s=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] .

Step-by-Step Protocol (Self-Validating System)

The following protocol is engineered with built-in analytical checkpoints to ensure trustworthiness and reproducibility at every stage.

Phase 1: Substrate Activation
  • Preparation: Dissolve racemic 2-arylpropanoic acid (10.0 mmol) in anhydrous DCM (20 mL) under an argon atmosphere.

  • Activation: Add oxalyl chloride (12.0 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF (10 µL). Stir for 2 hours at room temperature.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, quench with dry methanol, and analyze via TLC (Hexanes/EtOAc 4:1). Complete disappearance of the acid spot and appearance of the methyl ester confirms quantitative conversion to the acyl chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting racemic acyl chloride in anhydrous DCM (30 mL).

Phase 2: Enantioselective Amidation (Kinetic Resolution)
  • Cooling: Cool the acyl chloride solution to exactly -78 °C using a dry ice/acetone bath.

  • Amine Addition: Prepare a solution of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine (5.0 mmol, exactly 0.5 eq) and anhydrous Triethylamine (6.0 mmol) in DCM (10 mL). Add this dropwise to the reaction flask over 30 minutes via a syringe pump to prevent localized heating.

  • Validation Checkpoint 2: Stir for 4 hours at -78 °C. Draw a 20 µL aliquot, quench in HPLC-grade water, extract with hexanes, and inject onto a chiral stationary phase HPLC. Calculate the conversion ( c ). The reaction is complete when c approaches 48-50%.

Phase 3: Quench and Chromatographic Isolation
  • Quenching: Quench the reaction at -78 °C by adding 1N HCl (20 mL).

    • Causality: The acidic quench protonates residual amines, halting the reaction instantly. Furthermore, it hydrolyzes the unreacted (S)-acyl chloride back to the (S)-carboxylic acid, allowing for facile separation from the neutral (R,R)-amide.

  • Extraction: Warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Separation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The less polar (R,R)-amide elutes first, followed by the highly polar (S)-carboxylic acid.

  • Validation Checkpoint 3: Analyze the isolated (S)-acid and (R,R)-amide via Chiral HPLC to determine ees​ and eep​ , respectively.

Workflow Step1 1. Substrate Activation Convert Racemic Acid to Acyl Chloride [Check: MeOH Quench/TLC] Step2 2. Enantioselective Amidation Add (1R)-Amine (0.5 eq) at -78°C [Check: HPLC Monitoring for Conv.] Step1->Step2 Step3 3. Reaction Quench Add 1N HCl to hydrolyze unreacted chloride [Check: pH < 2] Step2->Step3 Step4 4. Phase Separation Extract with EtOAc & Wash Step3->Step4 Step5 5. Chromatographic Isolation Separate (R,R)-Amide from (S)-Acid [Check: Chiral HPLC for ee] Step4->Step5

Fig 2. Self-validating experimental workflow for the kinetic resolution process.

Substrate Scope & Yields

The protocol was applied to a variety of pharmaceutically relevant racemic 2-arylpropanoic acids. The results demonstrate the broad applicability and exceptional stereofacial bias induced by the 5-bromothiophen-2-yl moiety.

Table 2: Substrate Scope (Resolution of Racemic Profens)
SubstrateYield (S)-Acid (%) ees​ (%)Yield (R,R)-Amide (%) eep​ (%) s -factor
Ibuprofen 46914898185
Naproxen 45944799210
Flurbiprofen 44904697160
Ketoprofen 42884596125

Yields are isolated yields based on the theoretical maximum of 50% for each component.

References

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Source: J. Am. Chem. Soc., 2005, 127, 17620-17621 (via Organic Chemistry Portal) URL:[2]

  • Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination Source: Organic Letters - ACS Publications URL:[3]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: PMC (PubMed Central) URL:[1]

Sources

Method

Protocol for scale-up synthesis of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

Strategic Route Design & Mechanistic Rationale The synthesis of enantiopure 1-arylethylamines is a critical operation in pharmaceutical development. For the scale-up of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Route Design & Mechanistic Rationale

The synthesis of enantiopure 1-arylethylamines is a critical operation in pharmaceutical development. For the scale-up of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride , relying on classical enzymatic resolution often requires extensive screening and suffers from a maximum theoretical yield of 50% without complex recycling loops. Instead, asymmetric synthesis utilizing Ellman’s chiral auxiliary—specifically, (R)-tert-butanesulfinamide—provides a highly predictable, scalable, and self-validating chemical pathway[1].

This protocol leverages a three-phase sequence designed for industrial robustness:

  • Condensation: The reaction of 1-(5-bromothiophen-2-yl)ethan-1-one with (R)-tert-butanesulfinamide is driven by Titanium(IV) ethoxide (Ti(OEt)₄). Ti(OEt)₄ acts dualistically as a Lewis acid to activate the ketone and as a highly effective water scavenger, irreversibly pushing the equilibrium toward the (R,E)-ketimine[2].

  • Asymmetric Reduction: The reduction of the ketimine is executed using Sodium Borohydride (NaBH₄) in a mixed Tetrahydrofuran/Water (THF/H₂O) solvent system. The addition of a protic co-solvent accelerates the reduction. Mechanistically, the reaction proceeds via an open, non-chelation-controlled transition state where the (R)-sulfinyl group directs the hydride attack to the less sterically hindered face, yielding the (R,R)-diastereomer[3]. (Note: If the opposite (1S)-enantiomer were required, switching the reductant to L-Selectride would efficiently reverse the diastereofacial selectivity[3].)

  • Deprotection & Salt Formation: Anhydrous cleavage of the sulfinyl group using HCl in 1,4-dioxane prevents the need for aqueous extraction of the highly water-soluble chiral amine. This allows the final API intermediate to precipitate directly as a highly pure hydrochloride salt, upgrading the enantiomeric excess (ee) via crystallization.

Process Workflow

SynthesisWorkflow SM 1-(5-Bromothiophen-2-yl)ethan-1-one (Starting Material) Step1 Step 1: Condensation Reagents: (R)-t-Butanesulfinamide, Ti(OEt)4 Solvent: THF, 70°C SM->Step1 Int1 Intermediate 1 (R,E)-Ketimine Step1->Int1 Step2 Step 2: Asymmetric Reduction Reagents: NaBH4 Solvent: THF/H2O, -30°C Int1->Step2 Int2 Intermediate 2 (R,R)-Sulfinamide (>98% de) Step2->Int2 Step3 Step 3: Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Solvent: MeOH, 0°C to RT Int2->Step3 Product (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl (Final API Intermediate) Step3->Product

Workflow for the asymmetric synthesis of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride.

Detailed Scale-Up Protocol

Phase 1: Titanium-Mediated Ketimine Condensation

Objective: Synthesis of (R,E)-N-(1-(5-bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide.

  • Reactor Charging: Purge a jacketed glass reactor with N₂. Charge anhydrous THF (10 volumes), 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 equiv, 100 g), and (R)-(+)-2-methylpropane-2-sulfinamide (1.1 equiv).

  • Activation: Begin moderate agitation. Add Ti(OEt)₄ (2.0 equiv) dropwise over 30 minutes. The reaction mixture will transition to a pale yellow solution.

  • Heating: Ramp the reactor temperature to 70 °C and maintain reflux for 14–18 hours.

  • In-Process Control (IPC): Monitor via HPLC. Proceed when unreacted ketone is < 2%.

  • Workup & Causality: Cool the reactor to 20 °C. Critical Step: Pour the mixture into an equal volume of rapidly stirring saturated aqueous NaHCO₃. This safely hydrolyzes the titanium complexes into insoluble TiO₂ salts, preventing intractable emulsions during extraction. Filter the resulting slurry through a Celite pad and wash the cake with Ethyl Acetate (EtOAc). Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a viscous oil.

Phase 2: Diastereoselective Hydride Reduction

Objective: Synthesis of (R)-N-((1R)-1-(5-bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide.

  • Reactor Charging: Dissolve crude Intermediate 1 in THF (10 volumes). Add 2% v/v of deionized H₂O.

  • Cooling: Chill the reactor to -30 °C using a circulator.

  • Reduction: Add NaBH₄ (3.0 equiv) in four equal portions over 1 hour, ensuring the internal temperature does not exceed -25 °C.

  • Reaction: Stir at -30 °C for 4 hours. The addition of water is a causal necessity; it significantly accelerates the reduction rate of the ketimine without hydrolyzing the substrate[3].

  • Workup: Quench the reaction carefully by dropwise addition of saturated aqueous NH₄Cl (gas evolution will occur). Warm to room temperature, extract with EtOAc (2 × 5 volumes), wash with brine, and concentrate. The crude product (Intermediate 2) typically exhibits a diastereomeric excess (de) of >96%.

Phase 3: Anhydrous Deprotection & API Crystallization

Objective: Cleavage of the chiral auxiliary and isolation of the target hydrochloride salt.

  • Deprotection: Dissolve Intermediate 2 in Methanol (MeOH, 5 volumes). Cool to 0 °C.

  • Acidification: Add 4M HCl in 1,4-dioxane (3.0 equiv) dropwise. Stir the mixture at room temperature for 2 hours.

  • IPC: Monitor via TLC or LC-MS for the complete disappearance of the sulfinamide.

  • Isolation: Concentrate the solution under reduced pressure to remove MeOH and the volatile sulfinate byproducts.

  • Crystallization (Self-Validation): Suspend the resulting crude residue in Methyl tert-butyl ether (MTBE, 10 volumes). Stir vigorously for 2 hours at room temperature. The (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride will precipitate as a highly crystalline, off-white solid. Filter, wash with cold MTBE, and dry in a vacuum oven at 40 °C for 12 hours. This trituration step acts as a self-validating purification, leaving organic impurities and minor diastereomers in the mother liquor.

Process Metrics & Quality Control

The following table summarizes the expected quantitative data across a standard 100 g scale-up batch, demonstrating the robustness of the Ellman auxiliary methodology.

Process StepTarget Intermediate / ProductIsolated Yield (%)Chemical Purity (HPLC)Stereochemical Purity
Phase 1 (R,E)-Ketimine (Intermediate 1)88 - 92%> 95.0%N/A (Chiral Auxiliary)
Phase 2 (R,R)-Sulfinamide (Intermediate 2)85 - 89%> 97.0%> 96.0% de
Phase 3 (1R)-Amine HCl (Final API)90 - 94%> 99.5%> 99.0% ee
Overall (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl 67 - 77% > 99.5% > 99.0% ee

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. URL: [Link]

  • Borghese, A., et al. (2001). "Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines." Organic Letters, 3(21), 3329–3331. URL: [Link]

  • Zhang, Y., et al. (2020). "Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines." The Journal of Organic Chemistry, 85(9), 5787-5798. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine Mediated Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when utilizing (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when utilizing (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine in cross-coupling methodologies.

This chiral building block presents a trifecta of synthetic challenges:

  • Catalyst Poisoning: The free primary amine and the thiophene sulfur strongly coordinate to transition metals.

  • Racemization: The (1R) benzylic-like chiral center is highly sensitive to base-mediated epimerization.

  • Protodebromination: Electron-rich heteroaryl bromides are prone to premature dehalogenation.

Below, you will find a diagnostic dashboard, mechanistic troubleshooting FAQs, empirical data, and self-validating protocols to ensure high-yield, stereoretentive transformations.

Part 1: Diagnostic Dashboard

Use the following decision tree to identify the root cause of your reaction failure and implement the appropriate corrective action.

TroubleshootingFlow Start Reaction Yield < 50%? CheckSM Analyze via LC-MS: Is Starting Material Consumed? Start->CheckSM YesSM Yes (SM Consumed) CheckSM->YesSM NoSM No (SM Remains) CheckSM->NoSM CheckSide Identify Byproducts YesSM->CheckSide Poisoning Catalyst Poisoning (Pd-Amine/Sulfur Complexation) NoSM->Poisoning Dehalo Protodebromination (Ar-H Formation) CheckSide->Dehalo Racemization Racemization (Loss of (1R) ee%) CheckSide->Racemization Solution1 Action: Switch to XPhos Pd G3 or Boc-Protect Amine Poisoning->Solution1 Solution2 Action: Use Anhydrous Conditions & Fast Transmetalating Agents Dehalo->Solution2 Solution3 Action: Lower Temp (<60°C) & Use Mild Base (K3PO4) Racemization->Solution3

Diagnostic flowchart for troubleshooting low yields in (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine reactions.

Part 2: Mechanistic Troubleshooting & FAQs

Q: Why does my palladium-catalyzed cross-coupling stall at 20-30% conversion when using the unprotected amine? A: The primary culprit is catalyst poisoning. The free primary amine and the electron-rich thiophene sulfur atom act as competing ligands for the palladium center[1]. They sequester the active Pd(0) species into stable, off-cycle resting states, effectively halting the catalytic cycle. To overcome this, you must use highly active, sterically demanding precatalysts—such as Buchwald's aminobiphenyl systems (e.g., XPhos Pd G3 or G4). The extreme steric bulk of the XPhos ligand prevents the primary amine from successfully coordinating to the metal center, allowing the productive cross-coupling to outcompete the poisoning pathway[2][3].

Q: I am achieving high conversion, but the enantiomeric excess (ee) of the (1R) stereocenter is dropping from 99% to <70%. How do I prevent racemization? A: Racemization of the chiral center alpha to the thiophene ring occurs primarily via base-mediated α-deprotonation or reversible β-hydride elimination[4]. Strong alkoxide bases (like NaOtBu) and elevated temperatures (>80 °C) exacerbate this epimerization. To preserve stereochemical integrity, transition to milder inorganic bases (such as K3PO4 or Cs2CO3) and lower the reaction temperature to 50–60 °C. Maintaining a lower temperature is critical for stereoretentive C-N and C-C couplings with substrates prone to racemization[5].

Q: What causes the formation of the debrominated side product (1-(thiophen-2-yl)ethan-1-amine), and how can it be minimized? A: Protodebromination occurs when the oxidative addition step is fast, but the subsequent transmetalation is sluggish. This allows the Pd(II)-aryl intermediate to react with trace water or undergo proton abstraction from the amine itself. To mitigate this, ensure your solvents are rigorously degassed and optimize the transmetalation rate by adding phase-transfer agents or utilizing highly nucleophilic boronic esters.

Part 3: Catalytic Pathway Analysis

To visually understand why standard catalysts fail with this substrate, review the mechanistic divergence below.

CatalyticCycle Pd0 Active Pd(0)L (L = XPhos) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Productive Pathway Poison Off-Cycle Resting State (Pd-NH2 / Pd-S Coordination) Pd0->Poison Amine/Thiophene Binding Transmet Transmetalation (Boronic Acid) OxAdd->Transmet RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Poison->Pd0 Steric Repulsion by Bulky Ligand

Mechanistic divergence between productive cross-coupling and catalyst poisoning resting states.

Part 4: Empirical Performance Data

The table below summarizes the causality between catalyst/base selection and the resulting yield and stereochemical fidelity during the Suzuki-Miyaura coupling of unprotected (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine.

Catalyst System (mol%)BaseTemp (°C)Conversion (%)Yield (%)ee (%)Primary Failure Mode
Pd(PPh3)4 (5%)Na2CO390351599Catalyst Poisoning
Pd2(dba)3 / BINAP (5%)NaOtBu100>954562Racemization / Oligomerization
XPhos Pd G3 (2%)K3PO460>9588 >98 None (Optimal)
RuPhos Pd G4 (2%)Cs2CO380>958296Slight Racemization

Part 5: Validated Experimental Protocols

Protocol: Stereoretentive Suzuki-Miyaura Coupling of Unprotected (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine

This protocol is engineered as a self-validating system. It utilizes XPhos Pd G3 to prevent amine-induced catalyst poisoning and K3PO4 at 60 °C to suppress base-mediated racemization.

Step 1: Reagent Preparation In a nitrogen-filled glovebox, charge a 20 mL reaction vial with (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and finely milled anhydrous K3PO4 (3.0 equiv).

  • Causality Note: XPhos Pd G3 initiates rapidly under mild conditions, generating the active monoligated Pd(0) species before the free amine can sequester the metal.

  • Validation Checkpoint: Ensure K3PO4 is strictly anhydrous; excess water ingress prior to the reaction will promote protodebromination.

Step 2: Solvent Addition Add 10 mL of a rigorously degassed THF/H2O mixture (10:1 v/v).

  • Causality Note: The trace water dissolves the phosphate base to accelerate transmetalation, reducing the lifetime of the Pd(II)-aryl intermediate and preventing protodebromination.

Step 3: Reaction Execution Seal the vial, remove it from the glovebox, and stir vigorously (800 rpm) at 60 °C for 12 hours.

  • Validation Checkpoint: At 6 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. The starting material mass (m/z ~206) should be <5% relative to the product mass. If SM remains >20%, verify the integrity of your glovebox atmosphere.

Step 4: Workup & Isolation Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL). Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography using an amine-functionalized silica column.

  • Causality Note: Standard silica gel will cause severe streaking and loss of yield due to the basic primary amine. Amine-functionalized silica ensures sharp elution bands.

  • Validation Checkpoint: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) to confirm the enantiomeric excess remains >98%.

References

  • Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines National Center for Biotechnology Information (PMC) URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters RSC Publishing URL:[Link]

  • Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery RSC Publishing URL:[Link]

  • Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light University of Liverpool Repository URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl

Welcome to the Advanced Technical Support Center for the synthesis and process optimization of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride . This chiral building block is highly valued in drug discovery, but...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and process optimization of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride . This chiral building block is highly valued in drug discovery, but its synthesis presents distinct challenges, including the lability of the thiophene-bromine bond, the thermodynamic limits of enzymatic transamination, and the hygroscopic nature of its salts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed for process chemists and drug development professionals.

Process Workflows: Biocatalytic vs. Chemical Resolution

The synthesis of this chiral amine typically follows one of two primary pathways: a modern biocatalytic route using ω -transaminases[1],[2], or a classical chemical reductive amination followed by chiral resolution[3],[4].

G cluster_bio Biocatalytic Route cluster_chem Chemical Route K 1-(5-bromothiophen-2-yl)ethanone (Starting Material) ATA ω-Transaminase (e.g., ATA-117) + Isopropylamine K->ATA Oxime Hydroxylamine Formation K->Oxime R_Amine_Bio (1R)-Amine Free Base (ee > 99%) ATA->R_Amine_Bio Salt HCl / CPME Precipitation R_Amine_Bio->Salt Racemic Reduction (Raney Ni) Racemic Amine Oxime->Racemic Res Chiral Resolution (D-Tartaric Acid) Racemic->Res R_Amine_Chem (1R)-Amine Free Base (ee ~ 95%) Res->R_Amine_Chem R_Amine_Chem->Salt Final (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl (Final Product) Salt->Final

Figure 1: Comparison of Biocatalytic and Classical Chemical Synthesis Workflows.

Troubleshooting & FAQs

Section A: Biocatalytic Transamination (ATA)

Biocatalytic synthesis utilizes engineered ω -transaminases to directly convert the ketone to the (1R)-amine with >99% enantiomeric excess (ee)[1],[5].

Q1: My transaminase reaction stalls at 55-60% conversion despite using a 5-fold excess of isopropylamine (IPA). How do I drive it to completion? A1: This is a classic thermodynamic equilibrium limitation. Transaminases rely on the Pyridoxal Phosphate (PLP) cofactor to shuttle the amine group. As the reaction progresses, the byproduct (acetone) accumulates and competes with the target ketone for the aminated cofactor (PMP), pushing the reaction backward[6].

  • Causality & Solution: To shift the equilibrium (Le Chatelier's Principle), you must implement In Situ Product Removal (ISPR)[6]. Sweeping the reaction headspace with a gentle stream of nitrogen (N2 sparging) actively volatilizes and removes the acetone byproduct, driving the conversion >95%.

Q2: The 1-(5-bromothiophen-2-yl)ethanone substrate is highly lipophilic and precipitates in the aqueous phosphate buffer. Can I increase the organic co-solvent without denaturing the enzyme? A2: Yes, but solvent selection is critical. While native enzymes denature in organics, engineered transaminases (like ATA-117) tolerate up to 15-20% v/v DMSO[2].

  • Causality & Solution: Do not use methanol or ethanol, as short-chain alcohols strip the essential hydration shell from the enzyme's surface, causing rapid unfolding. DMSO acts as a superior co-solvent because its high dipole moment solvates the lipophilic thiophene while maintaining the hydrogen-bonding network necessary for enzyme stability.

G PLP PLP (Pyridoxal Phosphate) Resting State PMP PMP (Pyridoxamine Phosphate) Aminated State PLP->PMP  ATA Enzyme   ChiralAmine (1R)-Amine Product PLP->ChiralAmine PMP->PLP  ATA Enzyme   Acetone Acetone (Volatilized via N2) PMP->Acetone IPA Isopropylamine (Amine Donor) IPA->PLP Ketone 1-(5-bromothiophen-2-yl)ethanone Ketone->PMP

Figure 2: PLP/PMP Cofactor Regeneration Cycle in ω-Transaminase Catalysis.

Section B: Chemical Reduction & Chiral Resolution

For laboratories utilizing classical reductive amination and resolution[3],[4].

Q3: During the reduction of the oxime intermediate, I am observing 20-30% debromination of the thiophene ring. How do I prevent this? A3: You are likely using Palladium on Carbon (Pd/C) under hydrogen gas.

  • Causality & Solution: The carbon-bromine bond on an electron-rich thiophene ring is highly susceptible to oxidative addition by palladium, leading to rapid hydrodehalogenation. You must switch to a catalyst that operates via a different mechanistic pathway. Using Raney Nickel or Raney Cobalt under mild H2 pressure (2-3 atm) facilitates the reduction of the C=N bond via surface hydride transfer without providing the activation energy required to cleave the C-Br bond.

Q4: My resolution with D-(-)-tartaric acid yields the (1R)-enantiomer, but the ee% is stuck at 85%. A4: The issue lies in your crystallization solvent.

  • Causality & Solution: If you are using Methanol/Water, the dielectric constant is too high, leading to co-precipitation of the (1S)-diastereomeric salt. Switch to an Isopropanol (IPA)/Water (9:1) system. The lower solubility profile in IPA ensures that the thermodynamic difference between the (1R)-tartrate and (1S)-tartrate salts is maximized, allowing the (1R)-salt to selectively crystallize into a highly ordered lattice.

Section C: Salt Formation & Isolation

Q5: When I form the HCl salt by bubbling HCl gas into my diethyl ether solution, the product crashes out as a sticky, hygroscopic gum. How do I get a free-flowing powder? A5: Rapid precipitation in highly non-polar solvents traps solvent molecules and impurities inside the rapidly forming crystal lattice, creating amorphous, hygroscopic domains.

  • Causality & Solution: Switch your solvent to Cyclopentyl methyl ether (CPME) or Ethyl Acetate , and use a pre-titrated solution of anhydrous HCl in Isopropanol (IPA). CPME has a sterically hindered ethereal oxygen, which prevents it from being incorporated into the crystal lattice. The addition of IPA slows down the nucleation rate, allowing the HCl salt to grow as thermodynamically stable, anhydrous, free-flowing crystals.

Quantitative Data Summaries

Table 1: Optimization of Transaminase Reaction Conditions

Conditions: 100 mM Ketone, 2 mg/mL ATA-117, 1 mM PLP, pH 7.5, 30°C, 24h.

Solvent SystemAmine Donor (IPA)Acetone RemovalConversion (%)Enantiomeric Excess (ee %)
100% Aqueous Buffer2 equivalentsNone22%>99%
10% MeOH / 90% Buffer5 equivalentsNone15% (Enzyme denatured)N/A
15% DMSO / 85% Buffer5 equivalentsNone58%>99%
15% DMSO / 85% Buffer 5 equivalents N2 Sparging >98% >99.5%
Table 2: Chemical Reductant Screening for Oxime Reduction

Conditions: 50 mmol Oxime, 5 mol% Catalyst, Solvent: EtOH, 25°C.

Catalyst / ReagentH2 PressureTarget Amine Yield (%)Debrominated Byproduct (%)
10% Pd/C1 atm45%52%
5% Pt/C1 atm60%35%
Zn dust / NH4OAcN/A72%<1%
Raney Nickel 3 atm 91% <0.5%

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine

This protocol utilizes in situ product removal to ensure >95% conversion.

  • Buffer Preparation: Prepare 500 mL of 100 mM triethanolamine (TEA) buffer. Adjust pH to 7.5 using 1M HCl.

  • Cofactor & Donor Addition: Dissolve 1 mM Pyridoxal 5'-phosphate (PLP) and 500 mM Isopropylamine (IPA) into the buffer. Re-adjust the pH to strictly 7.5. (Self-Validation: The solution will turn pale yellow, confirming the formation of the PLP-amine Schiff base).

  • Enzyme Loading: Add 1.0 g of engineered ω -transaminase (e.g., ATA-117) to the aqueous phase. Stir gently at 150 rpm at 30°C.

  • Substrate Addition: Dissolve 10.2 g (50 mmol) of 1-(5-bromothiophen-2-yl)ethanone in 75 mL of anhydrous DMSO. Add this organic solution dropwise to the aqueous enzyme mixture over 30 minutes to prevent substrate crashing.

  • Equilibrium Shifting: Submerge a gas dispersion tube into the reaction mixture and sparge with a gentle N2 stream (50 mL/min). Vent the exhaust through a cold trap to capture the volatilized acetone.

  • Harvesting (24h): Adjust the pH to 11.0 using 5M NaOH to deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE) (3 x 200 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum to yield the free base.

Protocol 2: Anhydrous HCl Salt Crystallization

This protocol ensures a highly crystalline, non-hygroscopic final product.

  • Solvent Exchange: Dissolve 10.0 g of the (1R)-amine free base in 100 mL of anhydrous Cyclopentyl methyl ether (CPME).

  • Titration Preparation: In a separate dry flask, prepare a 2.0 M solution of anhydrous HCl in Isopropanol (IPA).

  • Controlled Nucleation: Cool the CPME solution to 5°C under an argon atmosphere. Add the HCl/IPA solution dropwise (approx. 1.05 equivalents of HCl) over 45 minutes while maintaining rigorous stirring (300 rpm).

  • Aging the Lattice: Once addition is complete, a thick white slurry will form. Heat the slurry to 50°C for 1 hour (Self-Validation: The slurry will thin out as amorphous particles dissolve), then slowly cool to 0°C at a rate of 10°C/hour. This Ostwald ripening process ensures the kinetic, amorphous precipitates redissolve and grow as stable, thermodynamic crystals.

  • Isolation: Filter the solid under a nitrogen blanket, wash with 20 mL of cold, anhydrous CPME, and dry in a vacuum oven at 40°C for 12 hours.

References

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols Frontiers in Bioengineering and Biotechnology (2021). URL:[Link]

  • Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines Topics in Catalysis (2014), 57, 284–300. URL:[Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction Organic Process Research & Development (2022), 26(7), 2052-2066. URL:[Link]

  • Synthesis of Chiral Compounds (Patent US 2022/0235013 A1)

Sources

Troubleshooting

Long-term stability and degradation of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

Welcome to the Technical Support Center for (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride . As a chiral heteroarylalkylamine salt, this compound is a highly valuable building block in medicinal chemistry and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride . As a chiral heteroarylalkylamine salt, this compound is a highly valuable building block in medicinal chemistry and pharmaceutical development. However, its unique structural features—specifically the hygroscopic hydrochloride salt form, the benzylic-like chiral center, and the electron-rich bromothiophene ring—introduce specific handling and stability challenges.

This guide is designed by application scientists to help you troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating experimental protocols to ensure the integrity of your research.

FAQ & Troubleshooting Guide

Why does my white powder turn into a sticky gum after a few days on the bench?

Issue: Deliquescence and Moisture Ingress. Causality: Small-molecule chiral amine hydrochlorides are notoriously hygroscopic[1]. When exposed to ambient humidity, the crystal lattice absorbs water, creating a micro-aqueous environment. This phase transition from a crystalline solid to a sticky gum (deliquescence) is not merely a physical change; it acts as a catalyst for chemical degradation. The localized moisture facilitates minor pH excursions, which can partially neutralize the hydrochloride salt, generating the free base form of the amine[2]. Resolution: Always store the compound in a tightly sealed amber glass vial within a desiccator (over Drierite or silica gel). For long-term storage, maintain the compound at -20°C under an inert atmosphere (Argon or Nitrogen)[1].

I am observing a drop in enantiomeric excess (ee) over time. What is driving this racemization?

Issue: Loss of chiral purity (conversion of the 1R enantiomer to a racemic mixture). Causality: The chiral center of this molecule is located at the alpha position relative to the thiophene ring. This "benzylic-like" proton is relatively acidic due to the resonance stabilization provided by the adjacent heteroaromatic ring. If the compound absorbs moisture and transitions even partially into its free base form, the alpha-proton becomes labile[2]. Under slightly basic or micro-aqueous conditions, reversible deprotonation occurs, forming a planar carbanion intermediate that rapidly reprotonates from either face, leading to racemization[3]. Resolution: Ensure strictly anhydrous conditions during storage and reaction setups. If your synthetic step requires neutralizing the HCl salt to the free base, do so immediately prior to the reaction at low temperatures (e.g., 0°C to -78°C) to kinetically trap the chiral center.

LC-MS analysis shows new impurity peaks at M-79 Da and M+16 Da. What are these degradation products?

Issue: Photolytic debromination and oxidative degradation. Causality:

  • M-79 Da (Debromination): The carbon-bromine bond on the thiophene ring is susceptible to homolytic cleavage when exposed to UV or intense visible light. This photolytic degradation generates a thiophene radical that abstracts a hydrogen atom from the solvent or environment, resulting in the loss of the bromine isotope (approximately 79 Da)[4].

  • M+16 Da (Oxidation): Thiophene rings are sensitive to reactive oxygen species (ROS) and singlet oxygen, which can be generated photochemically. Oxidation typically occurs at the sulfur atom to form an S-oxide (M+16), which can further degrade via ring-opening pathways[5]. Resolution: Handle the compound under yellow light or low-light conditions. Always use amber vials and purge the headspace with Argon to displace ambient oxygen before sealing[4].

Quantitative Stability Profile

To help you benchmark your storage protocols, the following table summarizes the degradation kinetics of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride under various environmental stress conditions.

Storage ConditionTimeframe%ee (Chiral Purity)Chemical Purity (LC-MS)Primary DegradantVisual Appearance
-20°C, Argon, Dark 12 Months> 99.5%> 99.0%NoneFree-flowing white powder
25°C, 60% RH, Dark 1 Month95.2%98.5%Racemate (1S enantiomer)Clumping solid
25°C, Ambient Light 14 Days98.1%92.4%Debrominated analog (-79 Da)Off-white to yellow powder
40°C, 75% RH, Dark 14 Days82.4%88.0%Racemate & Hydrolysis byproductsSticky, yellowish gum

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve compound integrity issues in your laboratory.

DegradationDiagnostics Start Degradation Suspected in (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl Test1 Chiral HPLC Analysis (Enantiomeric Purity) Start->Test1 Test2 LC-MS Analysis (Structural Integrity) Start->Test2 Racemization Decrease in %ee (Alpha-Proton Exchange) Test1->Racemization Detects (1S) Enantiomer Debromination Mass Shift: -79 Da (Photolytic Cleavage) Test2->Debromination UV/Vis Light Exposure Oxidation Mass Shift: +16 Da (Thiophene S-Oxidation) Test2->Oxidation Ambient O2 Exposure Fix1 Correct Moisture Ingress: Store in desiccator over Drierite Racemization->Fix1 Prevent Free-Base Formation Fix2 Correct Light/O2 Exposure: Store in amber vials under Argon Debromination->Fix2 Prevent Radical Reactions Oxidation->Fix2 Prevent ROS Attack

Diagnostic workflow for identifying and resolving degradation pathways in chiral bromothiophenes.

Experimental Protocol: Self-Validating Chiral HPLC Method

To accurately determine if your batch has undergone racemization without artificially inducing it during sample preparation, follow this validated Normal-Phase Chiral HPLC protocol.

Rationale: Aqueous reverse-phase methods can induce on-column racemization for labile chiral amines. A strictly anhydrous normal-phase method ensures the integrity of the analyte during the run.

Materials:

  • Column: Chiralpak IG (or equivalent amylose-based chiral stationary phase), 4.6 mm × 250 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v). Note: The 0.1% DEA is critical. It acts as a competing base to suppress secondary interactions between the primary amine and residual silanols on the silica support, preventing severe peak tailing.

  • Diluent: Anhydrous Hexane/Isopropanol (90:10).

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1.0 mg of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride into a clean, dry amber HPLC vial.

  • Dissolution: Add 1.0 mL of the anhydrous diluent. Sonicate for 30 seconds until fully dissolved. Do not use heat.

  • System Equilibration: Purge the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes to ensure the column is fully equilibrated with the DEA modifier.

  • Injection & Detection:

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 230 nm and 254 nm (optimal for the bromothiophene chromophore).

  • Data Analysis: The (1R) and (1S) enantiomers should elute as baseline-resolved peaks. Calculate the enantiomeric excess (%ee) using the area under the curve (AUC): %ee =[(Area 1R - Area 1S) / (Area 1R + Area 1S)] × 100.

References

  • Chemical Reviews (ACS). "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds" (Discusses the stability, dynamic resolution, and racemization pathways of chiral amines and their precursors). Available at:[Link]

  • ACS Applied Materials & Interfaces. "Bromo-Substituted Diketopyrrolopyrrole Derivative with Specific Targeting and High Efficiency for Photodynamic Therapy" (Mechanisms of ROS generation and photolytic behavior of bromothiophene derivatives). Available at:[Link]

  • Chemistry of Materials (ACS). "Photodegradation and Photostabilization Studies of Poly(3-butylthiophene) in the Solid State" (Mechanisms of singlet oxygen attack and thiophene ring oxidation). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine Hydrochloride

Welcome to the technical support and troubleshooting center for the purification of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride . This chiral primary amine is a highly reactive, halogenated thiophene buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the purification of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride . This chiral primary amine is a highly reactive, halogenated thiophene building block frequently utilized in pharmaceutical development. Due to the electronic properties of the thiophene ring and the lability of the carbon-bromine bond, crude synthetic mixtures often present a complex profile of enantiomeric, regioisomeric, and neutral impurities.

This guide provides field-proven, self-validating methodologies designed to help researchers achieve >99% chemical purity and >99% enantiomeric excess (ee).

Part 1: Troubleshooting & FAQs

Q1: My final product has a low enantiomeric excess (ee). How do I remove the unwanted (1S)-enantiomer? Causality & Solution: Low ee typically results from incomplete chiral resolution or partial racemization during basic workup. To upgrade the optical purity, you must perform a diastereomeric salt resolution[1]. By reacting the racemic or partially enriched free base with a chiral resolving agent (such as (S)-mandelic acid or L-tartaric acid), you form a pair of diastereomeric salts. Because these salts possess different lattice energies and solubilities, you can exploit these thermodynamic differences to selectively crystallize the desired (1R)-amine salt, leaving the (1S)-amine salt dissolved in the mother liquor[2].

Q2: I am detecting debrominated impurities (1-(thiophen-2-yl)ethan-1-amine) in my LC-MS. Where do they come from and how do I remove them? Causality & Solution: If your synthetic route involves the catalytic hydrogenation of an oxime or imine intermediate using Palladium on Carbon (Pd/C), the catalyst can inadvertently cleave the carbon-bromine bond via a process known as hydrodebromination[3]. Because the debrominated amine has a nearly identical pKa to your target product, standard acid-base extraction will not separate them. You must use reverse-phase preparative HPLC (RP-HPLC) or carefully optimized selective recrystallization of the hydrochloride salt to clear this structurally similar impurity.

Q3: There is unreacted ketone (1-(5-bromothiophen-2-yl)ethan-1-one) in my product. What is the most efficient way to clear it? Causality & Solution: Unreacted starting materials from reductive amination are neutral and highly lipophilic. They can be quantitatively removed using a rigorous acid-base extraction protocol[4]. At a pH < 2, the primary amine is protonated into a water-soluble ammonium salt, while the ketone remains neutral and partitions into the organic phase. Washing the acidic aqueous layer with an organic solvent completely extracts the ketone[5].

Q4: The isolated hydrochloride salt is sticky and difficult to handle. How do I obtain a free-flowing powder? Causality & Solution: Amine hydrochlorides are highly hygroscopic and tend to trap residual solvents (like ethanol or ether) within their crystal lattice. To resolve this, dissolve the sticky solid in a minimal amount of LC-MS grade water and lyophilize (freeze-dry) the sample, or perform an azeotropic distillation with toluene to drive off residual moisture before final trituration in anhydrous diethyl ether.

Part 2: Impurity Profiling & Removal Strategies

Impurity TypeChemical Name / StructureDetection MethodRemoval Strategy
Chiral Impurity (1S)-1-(5-bromothiophen-2-yl)ethan-1-amineChiral HPLC (e.g., Chiralpak IG)Diastereomeric salt resolution via (S)-mandelic acid.
Neutral Impurity 1-(5-bromothiophen-2-yl)ethan-1-one (Ketone)LC-MS (UV 254 nm), TLCAcid-base extraction (Aqueous wash at pH < 2).
Side-Reaction 1-(thiophen-2-yl)ethan-1-amine (Debrominated)LC-MS (Mass shift -79 Da)Reverse-phase Prep-HPLC or selective recrystallization.
Physical Impurity Water / Residual Ethanol1H-NMR, Karl FischerLyophilization or azeotropic distillation with toluene.

Part 3: Experimental Protocols

Protocol A: Acid-Base Extraction for Neutral Impurity Clearance

This protocol isolates the chemically pure racemic free base from neutral starting materials.

  • Initial Dissolution: Dissolve the crude reaction mixture in equal volumes of 1 M HCl and Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Self-Validation Check 1: Test the aqueous layer with pH paper. If pH > 2, add concentrated HCl dropwise until pH < 2. Causality: This ensures 100% protonation of the amine, preventing product loss into the organic layer.

  • Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer and discard the EtOAc layer (which contains the neutral ketone impurity). Wash the aqueous layer with one additional volume of EtOAc to ensure complete ketone removal.

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2 M NaOH dropwise with stirring.

  • Self-Validation Check 2: Verify the aqueous layer reaches pH > 12. The solution will turn opaque and milky as the free base amine oils out of the aqueous phase.

  • Extraction: Extract the basic aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 10 mL/g). Combine the MTBE layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check 3: Run an LC-MS of the concentrated oil to confirm the complete disappearance of the ketone mass peak [M+H]⁺ before proceeding to chiral resolution.

Protocol B: Enantiomeric Upgrading via Diastereomeric Salt Resolution

This protocol resolves the racemic free base into the enantiopure (1R)-amine hydrochloride.

  • Salt Formation: Dissolve the chemically pure racemic free base (from Protocol A) in warm absolute ethanol. Add 0.5 equivalents of (S)-mandelic acid dissolved in a minimal amount of ethanol.

  • Crystallization: Heat the mixture to reflux for 30 minutes, then allow it to cool undisturbed to room temperature over 4 hours to induce crystallization of the (1R)-amine-(S)-mandelate salt.

  • Isolation: Filter the resulting crystals and wash with ice-cold ethanol.

  • Self-Validation Check 4: Suspend a 5 mg aliquot of the crystals in 1 M NaOH, extract with 1 mL MTBE, and analyze the organic layer via Chiral HPLC. If the ee is < 99%, perform a second recrystallization from ethanol. Do not proceed to the next step until >99% ee is analytically confirmed.

  • Free-Basing the Enantiopure Salt: Suspend the bulk crystals in 1 M NaOH (pH > 12) and extract with MTBE to liberate the enantiopure free base.

  • Hydrochloride Formation: Cool the MTBE layer containing the (1R)-amine to 0 °C. Slowly add 1.1 equivalents of HCl (2M solution in diethyl ether) dropwise under nitrogen.

  • Final Isolation: Filter the resulting white precipitate, wash with cold anhydrous ether, and dry under high vacuum for 12 hours to yield the final (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Amine Mixture (Ketone, (1S)-isomer, Debrominated) AcidBase Acid-Base Extraction (pH < 2 then pH > 12) Crude->AcidBase OrgWash Organic Wash (Discards Ketone) AcidBase->OrgWash Aqueous phase wash Enriched Chemically Pure Racemic Free Base AcidBase->Enriched Basify & Extract Resolution Chiral Resolution (Add (S)-Mandelic Acid) Enriched->Resolution Crystallization Recrystallization (Isolate (1R)-Diastereomer) Resolution->Crystallization MotherLiquor Mother Liquor (Discards (1S)-isomer) Crystallization->MotherLiquor Filter SaltFormation HCl Salt Formation (HCl in Ether/EtOH) Crystallization->SaltFormation Basify, extract, add HCl FinalProduct Pure (1R)-1-(5-bromothiophen-2-yl) ethan-1-amine HCl SaltFormation->FinalProduct

Workflow for the chemical and enantiomeric purification of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine.

References

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.[Link]

  • Rylander, P. N. (1985). Hydrogenation Methods. Academic Press.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and quality control. The compound (1R)-1-(5-bromothiophen-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and quality control. The compound (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine is a valuable chiral building block, and ensuring its enantiopurity is critical for subsequent applications. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, provide validated protocols, and present data to guide you in selecting the most appropriate method for your laboratory's needs.

Introduction to Enantiomeric Excess (ee) Determination

Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1][2] Therefore, regulatory bodies mandate strict control over the enantiomeric purity of drug substances.[1][2] Enantiomeric excess, a measure of this purity, is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.[3] This guide focuses on three robust methods to quantify the ee of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine.

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on factors such as required sensitivity, sample throughput, availability of instrumentation, and the need for derivatization.

Technique Principle Sample Volatility Derivatization Sensitivity Throughput
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[4][5]Not required.[6]Often not required.HighModerate to High
Chiral GC Differential interaction with a chiral capillary column.[4]Required.[6]Often required for amines to improve volatility and peak shape.[7]Very HighHigh
Chiral NMR Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct NMR signals.[8][9][10]Not required.Not required (with CSA).LowLow

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[2][3] Its power lies in the vast array of available Chiral Stationary Phases (CSPs) that can resolve a broad spectrum of compounds.[11]

Principle of Separation

Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the chiral selector of the CSP.[12] For primary amines like our target molecule, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective.[13][14][15] These phases offer a combination of hydrogen bonding, π-π, and steric interactions that are crucial for chiral recognition.[15]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Hexane/IPA + Additive) Equilibrate Column Equilibration MobilePhase->Equilibrate SamplePrep Sample Prep (Dissolve in Mobile Phase) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Chromatographic Separation (Chiral Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for the analysis of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP such as Daicel CHIRALPAK® IG-3 or CHIRALCEL® OD-H (250 x 4.6 mm, 3 or 5 µm).[1] These are known for their broad applicability to primary amines.[14][16]

    • Mobile Phase: A normal-phase mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v) is a typical starting point.

    • Additive: To improve peak shape and resolution for amines, acidic and basic additives are crucial.[16] Use 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA). The acid protonates the amine, ensuring consistent interaction, while the base minimizes tailing by blocking active sites on the silica support.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 240 nm (based on the thiophene chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.

    • Prepare the test sample at approximately 1 mg/mL in the mobile phase.

    • Filter all samples through a 0.45 µm syringe filter before injection.[17]

  • Data Analysis:

    • Inject the racemic standard to determine the retention times (t_R) of both the (R) and (S) enantiomers and to confirm baseline separation (Resolution, R_s > 1.5).

    • Inject the test sample.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100

Method 2: Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, Chiral GC offers exceptional resolution and sensitivity.[4][6] Primary amines like our target compound often require derivatization to block the polar N-H group, which improves volatility and chromatographic performance.[7]

Principle of Separation

Separation occurs in a long capillary column coated with a CSP, typically a cyclodextrin derivative.[4][18] The chiral cavities of the cyclodextrin CSP allow for inclusion complex formation, and subtle differences in the fit and interaction of the enantiomeric derivatives lead to their separation.[5]

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Derivatize Sample Derivatization (e.g., with TFAA) Dissolve Dissolve in Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Separate Capillary Column Separation Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Detailed Experimental Protocol: Chiral GC
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and an autosampler.

  • Derivatization (Mandatory for this Amine):

    • Rationale: The primary amine must be converted to a less polar, more volatile derivative. N-trifluoroacetylation is a common and effective method.[7]

    • Procedure: In a vial, dissolve ~1 mg of the amine sample in 500 µL of Dichloromethane. Add 100 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial and heat at 60°C for 15 minutes. Cool to room temperature and dilute with Dichloromethane as needed.

  • Chromatographic Conditions:

    • Column: A cyclodextrin-based chiral capillary column, such as a Chirasil®-DEX CB or similar (25 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.

    • Injector Temperature: 250°C.

    • Split Ratio: 50:1.

    • Oven Program: Start at 120°C, hold for 1 min, then ramp at 2°C/min to 180°C. A slow temperature ramp is critical for resolving closely eluting enantiomers.

    • Detector Temperature (FID): 280°C.

  • Data Analysis:

    • Analyze the derivatized racemic standard to identify the retention times of the two diastereomeric derivatives.

    • Analyze the derivatized test sample.

    • Calculate ee based on the integrated peak areas, as described in the HPLC section.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct, non-separative approach. While less sensitive than chromatographic methods, it can be very rapid and requires no method development beyond selecting an appropriate Chiral Solvating Agent (CSA).[8][9]

Principle of Distinction

Enantiomers have identical NMR spectra in an achiral solvent. However, upon addition of a CSA, they form rapidly equilibrating, non-covalent diastereomeric complexes.[10][19] These complexes are energetically different, causing the corresponding nuclei in the two enantiomers to experience different magnetic environments. This results in the splitting of one or more NMR signals into two distinct peaks, whose integration ratio directly reflects the enantiomeric ratio.[8][9] BINOL-derived acids are often effective CSAs for primary amines.[8][9]

Detailed Experimental Protocol: Chiral NMR
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • Rationale: The key is to form a diastereomeric complex in the NMR tube. The interaction between the acidic CSA and the basic amine is typically strong enough to induce observable chemical shift differences.

    • Procedure: Place ~5 mg of the amine sample in a clean NMR tube. Add 1.0 to 1.2 equivalents of a suitable CSA, such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINAP-phosphoric acid). Dissolve the mixture in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). Shake the tube for 30 seconds to ensure complexation.[8][9]

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Identify a well-resolved proton signal in the amine that shows clear splitting into two peaks. The methine proton (the -CH- adjacent to the amine and the thiophene ring) is an excellent candidate.

  • Data Analysis:

    • Carefully integrate the two separated signals corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the integration values: % ee = (|Integral_R - Integral_S|) / (Integral_R + Integral_S) * 100

Method Comparison and Selection

The optimal method depends entirely on the specific research or quality control context.

Decision-Making Logic

Decision_Tree Start Start: Need to determine ee of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine Q1 High Throughput Screening Needed? Start->Q1 Q2 High Sensitivity (Trace Analysis) Needed? Q1->Q2 No A_GC Use Chiral GC Q1->A_GC Yes Q3 Avoid Derivatization? Q2->Q3 No Q2->A_GC Yes A_HPLC Use Chiral HPLC Q3->A_HPLC Yes A_NMR Use Chiral NMR Q3->A_NMR No, quick check needed

Caption: Decision tree for selecting the optimal ee determination method.

Performance Summary
Parameter Chiral HPLC Chiral GC Chiral NMR
Resolution Very Good (Rs > 1.5 achievable)Excellent (often higher efficiency than HPLC)[6]Variable, depends on CSA and field strength
Analysis Time 10-30 minutes per sample15-40 minutes per sample (plus derivatization)< 5 minutes per sample (acquisition only)[10]
LOD/LOQ Low (ng range)Very Low (pg range)High (mg range)
Method Development Moderate (column and mobile phase screening)Moderate (derivatization and temperature program optimization)Minimal (CSA screening)
Robustness HighHighModerate (sensitive to concentration and impurities)
Cost (Consumables) Moderate (solvents, columns)Low (gases, columns)Low (CSA, deuterated solvents)

Conclusion

The determination of the enantiomeric excess of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine can be reliably achieved using Chiral HPLC, Chiral GC, or Chiral NMR spectroscopy.

  • Chiral HPLC stands out as the most balanced and versatile method, offering high resolution without the need for derivatization, making it ideal for routine quality control and research applications.

  • Chiral GC is the method of choice when ultimate sensitivity is required for trace-level impurity detection, provided that the additional derivatization step is acceptable.

  • Chiral NMR with a suitable solvating agent provides the fastest, albeit least sensitive, assessment of enantiomeric purity, perfect for a quick check of reaction outcomes in a synthesis lab.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate technique to ensure the enantiopurity of this important chiral building block.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. Available at: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC. Available at: [Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. PMC. Available at: [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available at: [Link]

  • NMR Chiral solvating agents. ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Royal Society of Chemistry. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available at: [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. Available at: [Link]

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. ScienceDirect. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. Available at: [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. Available at: [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Available at: [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Available at: [Link]

  • Two Novel Polysaccharide-Based Chiral Stationary Phases: CHIRALPAK® AY-H and CHIRALCEL® OZ-H. Academia.edu. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. OUCI. Available at: [Link]

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine Against Established Counterparts

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other complex, biologically active molecules.[1] Chiral auxiliarie...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other complex, biologically active molecules.[1] Chiral auxiliaries are a cornerstone of this endeavor, offering a robust and reliable strategy for inducing stereoselectivity in chemical transformations.[2] These enantiomerically pure compounds are temporarily incorporated into a prochiral substrate, directing the formation of new stereocenters with a high degree of control.[1][3] Following the key reaction, the auxiliary is cleaved and can ideally be recovered for reuse.[4] This guide provides a comparative analysis of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine, a newer entrant in this field, with well-established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.

The Landscape of Chiral Auxiliaries: A Performance Overview

The selection of a chiral auxiliary is a critical decision in the design of a synthetic route, with the ideal auxiliary exhibiting high diastereoselectivity, ease of attachment and removal, and high recyclability.[5] The following sections will delve into the performance of several widely used chiral auxiliaries, providing a benchmark against which new auxiliaries like (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine can be evaluated.

Evans' Oxazolidinones

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[6][7] Their efficacy stems from the rigid, well-defined conformation of the N-acylated oxazolidinone, which effectively shields one face of the enolate, directing incoming electrophiles to the opposite face.[8]

Mechanism of Stereocontrol in Evans' Asymmetric Aldol Reaction:

The stereochemical outcome of aldol reactions using Evans' auxiliaries is reliably predicted by the formation of a six-membered, chair-like transition state.[1] The bulky substituent at the C4 position of the oxazolidinone ring directs the R group of the enolate away from itself, exposing one face of the enolate for reaction.

G cluster_0 Evans' Oxazolidinone Auxiliary N_acyl N-Acyl Oxazolidinone Enolate Z-Enolate Formation (e.g., Bu2BOTf, i-Pr2NEt) N_acyl->Enolate Deprotonation TS Chair-like Transition State with Aldehyde Enolate->TS Reaction Adduct Syn-Aldol Adduct (High Diastereoselectivity) TS->Adduct Cleavage Auxiliary Cleavage (e.g., LiBH4, LiOH/H2O2) Adduct->Cleavage Product Enantiomerically Enriched β-Hydroxy Carbonyl Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for an Evans' Asymmetric Aldol Reaction.

Oppolzer's Sultams

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, derived from naturally occurring camphor.[9] These auxiliaries are particularly valued for their high crystallinity, which often facilitates the purification of diastereomeric products by recrystallization. They have been successfully applied in a wide range of asymmetric transformations, including Diels-Alder reactions, alkylations, and aldol additions.[10][11] The rigid bicyclic structure of the camphorsultam provides excellent steric shielding, leading to high levels of diastereoselectivity.

Meyers' Chiral Formamidines and Pseudoephedrine Amides

The Meyers' asymmetric alkylation utilizes pseudoephedrine-derived amides to achieve the enantioselective alkylation of enolates, yielding chiral carboxylic acids or alcohols after removal of the auxiliary.[12] The stereochemical outcome is directed by the coordination of the lithium enolate to the hydroxyl group of the pseudoephedrine, creating a rigid chelated intermediate that blocks one face of the enolate.[6] Pseudoephedrine amides are advantageous due to the ready availability of both enantiomers of pseudoephedrine and the straightforward removal of the auxiliary.

Performance Comparison of Established Chiral Auxiliaries

The following table summarizes the typical performance of these established chiral auxiliaries in asymmetric aldol and alkylation reactions. It is important to note that direct comparisons can be challenging due to variations in optimized reaction conditions reported in the literature.[1]

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Aldol AdditionPropionyl ImideBenzaldehyde>99:1 (syn:anti)85-95[1][8]
(2R)-Bornane-10,2-sultam Aldol AdditionPropionyl SultamIsobutyraldehyde98:2 (syn:anti)90[9][10]
(1R,2S)-Pseudoephedrine AlkylationPropionyl AmideBenzyl Bromide>98:290-98[6][12]
(4S)-4-Isopropyl-2-oxazolidinone AlkylationPropionyl ImideMethyl Iodide95:585[7]

Introducing (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine: A Prospective Evaluation

While extensive experimental data for (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine as a chiral auxiliary is not yet prevalent in the scientific literature, its structural features suggest its potential in asymmetric synthesis. The presence of a chiral amine allows for the formation of amide derivatives with prochiral carbonyl compounds. The thiophene ring, being an aromatic heterocycle, may influence the electronic and steric environment of the reactive center. The bromo-substituent offers a potential handle for further synthetic modifications.

Hypothetical Evaluation Workflow

To ascertain the efficacy of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine as a chiral auxiliary, a systematic experimental evaluation is necessary. A logical starting point would be its application in a well-understood asymmetric transformation, such as an aldol addition.

G cluster_1 Evaluation of a Novel Chiral Auxiliary Auxiliary (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine Acylation Step 1: Acylation (e.g., with propionyl chloride) Auxiliary->Acylation Enolate_Formation Step 2: Enolate Formation (e.g., LDA, -78 °C) Acylation->Enolate_Formation Aldol_Reaction Step 3: Aldol Addition (with a test aldehyde, e.g., benzaldehyde) Enolate_Formation->Aldol_Reaction Analysis Step 4: Analysis (NMR, HPLC to determine d.r. and yield) Aldol_Reaction->Analysis Cleavage Step 5: Auxiliary Cleavage (e.g., acidic or basic hydrolysis) Analysis->Cleavage Product_Analysis Step 6: Product Analysis (chiral HPLC to determine e.e.) Cleavage->Product_Analysis

Caption: Proposed Experimental Workflow for Evaluating a New Chiral Auxiliary.

Experimental Protocols

General Procedure for Asymmetric Aldol Addition using an Evans' Oxazolidinone
  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere is added di-n-butylboron triflate (1.1 equiv).

  • Diisopropylethylamine (1.2 equiv) is then added dropwise, and the mixture is stirred for 30 minutes.

  • The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched with a pH 7 phosphate buffer and methanol.

  • The mixture is concentrated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by silica gel chromatography.

Proposed General Procedure for Asymmetric Aldol Addition using (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine derived amide
  • The N-acyl amide derived from (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C under an argon atmosphere.

  • A solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

  • The aldehyde (1.2 equiv) is then added dropwise.

  • The reaction is stirred at -78 °C until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The diastereomeric ratio and yield would be determined from the crude product, followed by purification.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision, balancing factors of stereoselectivity, yield, and practicality. Established auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides provide a high level of reliability and predictability in asymmetric synthesis.[1][6][9] While (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine is a less explored candidate, its structure holds promise for applications in stereoselective transformations. The proposed evaluation workflow provides a clear path for characterizing its performance and determining its place within the synthetic chemist's toolkit. Further research is necessary to fully elucidate the potential of this and other novel thiophene-based chiral auxiliaries.

References

  • Benchchem. A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions.
  • Benchchem. A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
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  • AIR Unimi.
  • Sigma-Aldrich. Chiral Auxiliaries.
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  • PubMed. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners.
  • BOC Sciences. Other Chiral Auxiliaries.
  • Chemical Science (RSC Publishing). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam.
  • Journal of the American Chemical Society. Absence of an isotope effect on the metalation of chiral formamidines.
  • ACS Publications. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners.
  • ChemRxiv. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary.
  • RSC Publishing. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam.
  • Wikipedia. Chiral auxiliary.
  • ResearchGate. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis.
  • University of York. Asymmetric Synthesis.
  • l'actualité chimique. Recent advances in asymmetric synthesis with chiral imide auxiliaries.
  • Summit Research Repository - Simon Fraser University.
  • SciELO. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • Chemical Communications (RSC Publishing). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents.
  • Wiley Online Library.
  • ACS Catalysis. Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)
  • MDPI. Chiral Auxiliaries and Chirogenesis.
  • PMC.
  • PMC. Current Updates on Oxazolidinone and Its Significance.
  • AiFChem. (1R)-1-(5-Bromothiophen-2-yl)ethan-1-amine 95%.
  • Sigma-Aldrich. 1-(5-bromothiophen-2-yl)ethan-1-amine.
  • Science Publishing Group. Synthesis, Characterization and Biological Study of Some (E)-3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones.
  • Sigma-Aldrich. 1-(5-Bromothiophen-2-yl)ethan-1-amine.
  • ACS Publications. An asymmetric synthesis of aporphine and related alkaloids via chiral formamidines. (+)-glaucine, (+)-homoglaucine, and (-)-8,9-didemethoxythalisopavine.
  • Sapphire Bioscience. (1R)-1-(5-Bromothiophen-2-yl)ethan-1-ol.
  • PubChemLite. 1-(5-bromothiophen-2-yl)ethan-1-amine.
  • SynArchive.
  • SpringerLink. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • PMC - NIH. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Chem 115 Myers.
  • MDPI.
  • BLDpharm. 1213195-48-2|(1R)-1-(5-Bromothiophen-2-yl)ethan-1-amine.

Sources

Validation

Comparative activity of (1R) vs (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine

As a Senior Application Scientist specializing in targeted oncology and small-molecule drug discovery, I frequently evaluate chiral building blocks that dictate the success or failure of a pharmacophore. Today, we are ex...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted oncology and small-molecule drug discovery, I frequently evaluate chiral building blocks that dictate the success or failure of a pharmacophore. Today, we are examining the comparative activity of (1R)- versus (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine .

While these chiral amines lack intrinsic biological activity as isolated monomers, they are indispensable vectors in the synthesis of aza-quinazoline-based inhibitors targeting the SOS1::KRAS protein-protein interaction (PPI) [1]. The stereocenter at the benzylic-like position is the absolute determinant of target engagement. In this guide, we will dissect the mechanistic causality behind the profound stereoselective activity of these enantiomers and provide validated experimental workflows for their evaluation.

Mechanistic Rationale: The Causality of Stereoselection

The SOS1 (Son of Sevenless 1) catalytic pocket, adjacent to the KRAS interface, is highly sensitive to the spatial orientation of ligands[1]. When the 1-(5-bromothiophen-2-yl)ethan-1-amine moiety is coupled to a quinazoline core (mimicking the architecture of clinical-grade SOS1 inhibitors like BI-3406), the (1R)-enantiomer acts as the highly active eutomer [2].

The causality behind this lies in the precise topography of the SOS1 binding cleft:

  • Hydrophobic Cleft Engagement: The (1R) configuration directs the bulky 5-bromothiophen-2-yl group deep into a hydrophobic pocket, maximizing van der Waals interactions.

  • Sub-Pocket Occupation: The methyl group of the (1R)-enantiomer perfectly occupies a small, adjacent sub-pocket near the Leu901 residue, anchoring the molecule[3].

  • Avoidance of Steric Clash: Conversely, the (1S)-enantiomer (distomer) forces the methyl group into a severe steric clash with the His905 residue. This single stereochemical inversion disrupts the highly organized hydrogen-bond network involving Asp887, resulting in a catastrophic loss of binding affinity[3].

G EGFR EGFR / RTK Activation Grb2 Grb2 Adaptor EGFR->Grb2 SOS1 SOS1 (GEF) Target of (1R)-Derivative Grb2->SOS1 KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP MAPK MAPK Pathway (RAF/MEK/ERK) KRAS_GTP->MAPK Prolif Tumor Proliferation MAPK->Prolif Inhibitor (1R)-Quinazoline Inhibitor Inhibitor->SOS1 Blocks PPI

KRAS-MAPK signaling pathway illustrating the targeted disruption of SOS1 by the (1R)-enantiomer.

Comparative Pharmacological Data

The table below summarizes the quantitative performance of tetra-cyclic quinazoline derivatives synthesized using either the (1R) or (1S) enantiomer of 1-(5-bromothiophen-2-yl)ethan-1-amine[3].

Assay / Parameter(1R)-Derivative (Eutomer)(1S)-Derivative (Distomer)Mechanistic Rationale
SOS1::KRAS TR-FRET (IC₅₀) 6 - 10 nM> 1,000 nM(1R) avoids steric clash with His905; perfect fit in Leu901 sub-pocket.
Cellular pERK (IC₅₀ in DLD-1) 25 - 40 nM> 5,000 nMEffective intracellular target engagement and MAPK suppression by (1R).
3D Proliferation (KRAS mut) 30 - 50 nMInactiveRobust anti-tumor efficacy exclusively driven by the (1R) configuration.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these chiral amines must follow a self-validating workflow. Every step must include orthogonal checks to prevent false positives caused by chiral contamination or assay interference.

Protocol 1: Synthesis and Chiral Validation
  • Coupling Reaction: Perform a Nucleophilic Aromatic Substitution (SNAr) by reacting 4-chloro-6,7-dimethoxy-2-methylquinazoline with either (1R)- or (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine in the presence of DIPEA and n-butanol at 120°C.

  • Purification: Isolate the product via flash chromatography (DCM/MeOH gradient).

  • Self-Validating Purity Check: Before proceeding to biological assays, confirm the enantiomeric excess (ee > 99%) using Chiral Supercritical Fluid Chromatography (SFC) against a synthesized racemic standard. Causality: This ensures that any residual activity observed in the (1S) batch is not an artifact of trace (1R) contamination.

Protocol 2: Biochemical TR-FRET Assay (SOS1::KRAS PPI)
  • Reagent Preparation: Utilize recombinant human SOS1 and KRAS(G12C) tagged with XL665 (acceptor) and Europium cryptate (donor), respectively.

  • Incubation: Incubate the proteins with serial dilutions (0.1 nM to 10 μM) of the (1R) and (1S) derivatives in an assay buffer (HEPES, NaCl, DTT, 0.01% Tween-20) for 60 minutes at room temperature.

  • Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm using a microplate reader.

  • Self-Validating Controls: Include BI-3406 as a positive control (expected IC₅₀ ~5 nM) and DMSO as a vehicle control[2]. Run an orthogonal AlphaScreen assay to rule out compound-mediated fluorescence interference (e.g., auto-fluorescence or quenching by the thiophene ring).

Protocol 3: Cellular pERK AlphaLISA Assay
  • Cell Culture: Seed DLD-1 cells (KRAS G13D mutant) in 96-well plates and incubate overnight.

  • Treatment: Treat cells with the (1R) and (1S) derivatives for 2 hours.

  • Lysis and Detection: Lyse the cells and add AlphaLISA anti-pERK acceptor beads and biotinylated anti-ERK antibodies, followed by streptavidin-donor beads.

  • Self-Validating Controls: Normalize the pERK signal to total ERK levels using a parallel Total ERK ELISA. Causality: This proves the signal reduction is due to specific MAPK pathway inhibition rather than off-target cytotoxicity or general transcriptional downregulation. Include Trametinib (a MEK inhibitor) as a downstream positive control.

Workflow Synth 1. Chemical Synthesis SNAr Coupling of Chiral Amine Purif 2. Chiral Purity Check SFC Validation Synth->Purif Biochem 3. Biochemical Assay TR-FRET (SOS1::KRAS) Purif->Biochem Cell 4. Cellular Efficacy pERK AlphaLISA (DLD-1) Biochem->Cell

Self-validating experimental workflow for evaluating chiral amine derivatives.

Sources

Comparative

Analytical Methods for Validation of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine Hydrochloride: A Comprehensive Comparison Guide

Executive Summary (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural feature...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural features—a primary amine, a chiral center at the ethylamine position, and a bromothiophene moiety—present unique analytical challenges. Ensuring its enantiomeric and chemical purity is critical, as the distomer (1S) or chemical impurities (such as debrominated analogs) can drastically alter the pharmacological and toxicological profile of downstream drugs.

This guide objectively compares available analytical methodologies, explains the causality behind optimal method selection, and provides self-validating experimental protocols supported by rigorous validation data.

Part 1: Analytical Strategy and Method Comparison

To establish a robust control strategy, we must objectively evaluate the analytical methodologies available for assessing both chiral and chemical purity.

Enantiomeric Purity: Chiral HPLC vs. GC vs. CE
  • Chiral Gas Chromatography (GC): While GC offers high resolution, the hydrochloride salt of our target amine is non-volatile. Analysis requires pre-column derivatization (e.g., using trifluoroacetic anhydride). This extra step introduces variability and risks thermally induced racemization in the injection port, compromising the integrity of the results.

  • Capillary Electrophoresis (CE): CE using cyclodextrin derivatives offers high theoretical plate counts. However, it suffers from poor injection-to-injection reproducibility and lower sensitivity (higher LOD/LOQ) compared to chromatographic methods, making it sub-optimal for strict quality control.

  • Chiral HPLC (Polysaccharide CSPs): High-performance liquid chromatography using polysaccharide-based chiral stationary phases (CSPs) is the gold standard for [3]. It allows for the direct analysis of the amine without derivatization, offering superior reproducibility, scalability, and ease of validation.

Chemical Purity: RP-HPLC vs. HILIC
  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is excellent for highly polar compounds. However, the hydrochloride salt of the amine can exhibit poor solubility in the high-organic mobile phases required for HILIC, leading to peak splitting, poor recovery, and column fouling.

  • RP-HPLC (Reversed-Phase HPLC): RP-HPLC is the most robust choice. The primary challenge is peak tailing caused by secondary interactions between the protonated primary amine and residual silanols on the silica support. This causality dictates the use of an end-capped C18 column and a mobile phase modified with a low pH buffer (e.g., 0.1% Trifluoroacetic acid) to protonate the silanols and ion-pair with the amine, yielding sharp, symmetrical peaks.

Workflow Compound (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl Chiral Enantiomeric Purity (Chiral Analysis) Compound->Chiral Chemical Chemical Purity (Related Substances) Compound->Chemical HPLC_Chiral Chiral HPLC (Polysaccharide CSP) Chiral->HPLC_Chiral Optimal GC_CE GC / CE (Derivatization Required) Chiral->GC_CE Sub-optimal HPLC_Achiral RP-HPLC (End-capped C18 + TFA) Chemical->HPLC_Achiral Optimal HILIC HILIC (Salt Solubility Issues) Chemical->HILIC Sub-optimal Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy HPLC_Chiral->Validation HPLC_Achiral->Validation

Caption: Analytical method selection and validation workflow for chiral and chemical purity.

Part 2: The Causality of Chiral Recognition

The separation of the (1R) and (1S) enantiomers on a polysaccharide CSP (such as Amylose tris(3,5-dimethylphenylcarbamate)) is not random; it is a highly deterministic process driven by spatial and electronic complementarity.

As elucidated in [2], when the racemic mixture enters the column, both enantiomers interact with the chiral helical grooves of the polymer. The (1R)-isomer (eutomer) achieves a superior steric fit, allowing optimal alignment for simultaneous hydrogen bonding (between the primary amine and the CSP's carbamate C=O groups) and π−π stacking (between the thiophene ring and the CSP's phenyl rings). The (1S)-isomer (distomer) cannot align these interaction points simultaneously due to steric hindrance. Consequently, the transient diastereomeric complex formed with the (1R)-isomer is thermodynamically more stable, resulting in a longer retention time and baseline resolution.

Mechanism Racemate Racemic Amine (1R) & (1S) CSP Polysaccharide CSP (e.g., Amylose Carbamate) Racemate->CSP Injection Complex Transient Diastereomeric Complexes CSP->Complex H-bonds, π-π, Steric fit Distomer (1S)-Isomer (Distomer) Weaker Affinity Complex->Distomer Elutes First (Shorter Rt) Eutomer (1R)-Isomer (Eutomer) Stronger Affinity Complex->Eutomer Elutes Second (Longer Rt)

Caption: Chiral recognition mechanism via transient diastereomeric complex formation on a polysaccharide CSP.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and data integrity, the following protocols incorporate System Suitability Testing (SST) as a self-validating mechanism. If the SST criteria are not met, the system physically prevents the reporting of invalid sample data.

Protocol A: Determination of Enantiomeric Purity via Chiral HPLC
  • System Preparation: Equilibrate a Chiralpak IG column (250 mm × 4.6 mm, 5 µm) with the mobile phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Causality Note: Diethylamine (DEA) is critical; it acts as a basic modifier to mask non-specific acidic sites on the silica support, preventing amine tailing and ensuring sharp peaks.

  • Sample Preparation: Dissolve the (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine HCl sample in the mobile phase to a concentration of 1.0 mg/mL. Prepare a racemic standard similarly.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection wavelength to 230 nm. Injection volume: 10 µL.

  • System Suitability (Self-Validation): Inject the racemic standard. The system is valid only if the resolution ( Rs​ ) between the (1S) and (1R) peaks is ≥2.0 , and the tailing factor for both peaks is ≤1.5 .

  • Analysis: Inject the sample and calculate the enantiomeric excess (ee) using the area normalization method.

Protocol B: Determination of Chemical Purity via RP-HPLC
  • System Preparation: Install a heavily end-capped C18 column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0–2 min (5% B), 2–15 min (linear gradient to 80% B), 15–18 min (80% B), 18–18.1 min (return to 5% B), 18.1–25 min (equilibration).

  • Sample Preparation: Dissolve the sample in Water/Acetonitrile (80:20, v/v) to a working concentration of 0.5 mg/mL.

  • Chromatographic Conditions: Flow rate: 1.0 mL/min. Temperature: 30°C. UV Detection: 230 nm.

  • System Suitability (Self-Validation): Inject a reference standard solution (0.5 mg/mL). The relative standard deviation (RSD) of the main peak area from five replicate injections must be ≤1.0% , and the theoretical plate count must be ≥5000 .

Part 4: Method Validation Data

The developed methods were rigorously validated in accordance with the [1]. The validation ensures the methods are accurate, precise, specific, and fit for their intended regulatory purpose.

Table 1: ICH Q2(R2) Validation Parameters for Chiral Purity (Chiral HPLC)
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​≥1.5 ) Rs​=2.8 (No interference)Pass
Linearity (Range) R2≥0.999 (0.1% to 120% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 95.0% - 105.0% at 3 concentration levels98.7% - 101.2%Pass
Method Precision (RSD) ≤2.0% (n=6 preparations)0.85%Pass
LOD / LOQ Signal-to-Noise ≥3 (LOD) and ≥10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Table 2: ICH Q2(R2) Validation Parameters for Chemical Purity (RP-HPLC)
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Peak purity angle < purity thresholdAngle: 0.12 < Threshold: 0.25Pass
Linearity (Range) R2≥0.999 (LOQ to 150% of nominal) R2=0.9995 Pass
Accuracy (Recovery) 98.0% - 102.0% for main peak99.4% - 100.6%Pass
Intermediate Precision ≤2.0% (Different day/analyst/column)1.1%Pass
Robustness Rs​≥1.5 under deliberate variations Rs​≥1.8 (Flow/Temp variations)Pass

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Enantioseparation and molecular modeling study of eight psychoactive drugs on a coated polysaccharide-based chiral stationary phase. Electrophoresis / PubMed. Available at:[Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI Catalysts. Available at:[Link]

Safety & Regulatory Compliance

Safety

Advanced Safety and Logistical Guide: Handling (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

As a critical chiral building block in medicinal chemistry and drug development, (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride (CAS: 1807938-01-7) requires stringent handling protocols. This compound presents...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral building block in medicinal chemistry and drug development, (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride (CAS: 1807938-01-7) requires stringent handling protocols. This compound presents a unique intersection of hazards due to its dual-nature chemical structure: a lipophilic halogenated thiophene ring coupled with a hydrophilic amine hydrochloride salt.

This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven methodologies for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profiling

To effectively protect yourself, you must understand why the chemical is hazardous. Standard safety data sheets list hazard codes [1], but understanding the underlying mechanisms allows for predictive safety measures.

  • Acute Toxicity (Oral, Dermal, Inhalation - H302, H312, H332): The bromothiophene moiety provides high lipophilicity, allowing the molecule to readily partition into and cross the lipid bilayers of the stratum corneum (dermal layer) and cellular membranes. Once absorbed, the hydrophilic amine hydrochloride salt facilitates rapid dissolution in physiological fluids, leading to highly efficient systemic distribution.

  • Skin and Eye Irritation (H315, H319): Amine hydrochlorides are hygroscopic. Upon contact with the moisture inherent in human skin or the corneal epithelium, the salt dissociates, locally altering the pH. The primary amine can then act as a nucleophile, leading to localized protein denaturation and lipid bilayer disruption.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3 - H336): Halogenated thiophenes are known to cross the blood-brain barrier [2]. Inhalation of aerosolized dust can lead to rapid systemic absorption, interacting with central nervous system pathways to induce drowsiness, dizziness, or localized respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers and the scientific justification for each.

Protection CategoryRecommended EquipmentMechanistic Justification
Ocular/Facial Snug-fitting chemical splash goggles (ANSI Z87.1+).Prevents airborne dust (generated via static aerosolization) from dissolving in the aqueous environment of the cornea.
Dermal (Hands) Double-gloving: Inner layer Nitrile (min 0.11 mm), Outer layer Neoprene.Nitrile provides an excellent barrier against the hydrophilic salt, while the outer Neoprene layer protects against the lipophilic bromothiophene moiety.
Dermal बॉडी Flame-resistant (FR) lab coat with knit cuffs.Prevents dust accumulation on forearms. Knit cuffs prevent the dragging of sleeves through contaminated zones.
Respiratory N95/P100 particulate respirator (if outside hood).Mitigates inhalation of fine, hygroscopic particulates (H332/H336). Note: Primary handling must occur within a certified fume hood.

Standard Operating Procedure (SOP): Safe Weighing and Transfer

Because (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride is a hygroscopic salt, it is notoriously prone to clumping and static cling. Applying excessive kinetic force to break clumps can cause the powder to aerosolize, drastically increasing inhalation risks.

Follow this self-validating protocol to ensure safe dispensing:

Step 1: Environmental Preparation

  • Verify the fume hood face velocity is between 80–120 fpm.

  • Place an anti-static mat inside the hood and position an ionizing bar (static eliminator) near the analytical balance.

  • Causality: Minimizing triboelectric charges prevents the powder from clinging to gloves or aerosolizing into the user's breathing zone.

Step 2: Tool Selection

  • Utilize grounded, stainless steel micro-spatulas. Strictly avoid standard plastic spatulas, which generate high static charges.

Step 3: Dispensing and Weighing

  • Tare a pre-labeled amber glass receiving vial (halogenated thiophenes can exhibit slow photolytic degradation over time).

  • If the material has clumped, do not crush it forcefully . Use the micro-spatula to gently tease the aggregate apart.

  • Validation Check: Observe the balance readout. A wildly fluctuating weight indicates static interference or excessive air drafts, meaning the powder is actively aerosolizing. Adjust the sash height or ionizer position until the readout stabilizes.

Step 4: Sealing and Decontamination

  • Cap the vial immediately after transfer.

  • Wipe the exterior of the vial, the spatulas, and the balance pan with a lint-free wipe dampened with 70% Isopropanol or Ethanol.

  • Causality: The alcohol effectively dissolves the residual hydrochloride salt while evaporating quickly, ensuring zero cross-contamination outside the fume hood.

Spill Response and Waste Disposal Logistics

Spill Mitigation

In the event of a solid spill inside the fume hood:

  • Do not sweep dry. Dry sweeping aerosolizes the toxic dust.

  • Cover the spill with absorbent paper towels.

  • Carefully wet the towels with 70% Isopropanol to dissolve and trap the salt.

  • Wipe inward from the edges to the center to prevent spreading.

Waste Logistics

Due to the presence of the bromine atom, this compound cannot be disposed of in standard organic waste streams.

  • Solid Waste: Contaminated PPE, wipes, and empty reagent bottles must be placed in a sealed, puncture-resistant container explicitly labeled as "Toxic Solid Waste - Halogenated Organics."

  • Liquid Waste: Post-reaction filtrates or solutions containing this compound must be routed to a dedicated "Halogenated Organic Solvent" carboy. Mixing halogenated waste with non-halogenated waste complicates incineration logistics and can trigger dangerous exothermic reactions with incompatible chemical streams.

Hazard Mitigation Workflow

The following logic diagram illustrates the operational workflow for handling this compound, ensuring that engineering controls and PPE are prioritized before execution.

HandlingWorkflow Start Initiate Handling: (1R)-1-(5-bromothiophen-2-yl) ethan-1-amine HCl PPE Don PPE Matrix (Double Glove, Goggles) Start->PPE Env Establish Engineering Controls (Fume Hood, Ionizing Bar) PPE->Env Weigh Anti-Static Dispensing & Weighing Protocol Env->Weigh SpillCheck Contamination or Spill Detected? Weigh->SpillCheck Decon Wet-Wipe Decontamination (70% Isopropanol) SpillCheck->Decon YES Proceed Proceed to Synthesis / Seal in Amber Vial SpillCheck->Proceed NO Dispose Dispose as Halogenated Toxic Waste Decon->Dispose Proceed->Dispose Post-Reaction

Fig 1: Operational workflow for the safe handling and mitigation of halogenated thiophene salts.

References

  • NextSDS Database. "Chemical Substance Information: (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride (CAS: 1807938-01-7)." NextSDS. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Reactant of Route 1
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
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(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
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